2-Chlorooctanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorooctanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-6-8(9)7-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBIXKAZMUYACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512921 | |
| Record name | 2-Chlorooctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20334-54-7 | |
| Record name | 2-Chlorooctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 2-Chlorooctanal
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 2-chlorooctanal, a valuable chiral building block. We will delve into the core chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and highly stereoselective outcome.
Strategic Overview: The Importance of Asymmetric α-Chlorination
2-Chlorooctanal is a key chiral intermediate whose value lies in the electrophilic nature of the carbon bearing the chlorine and the reactive aldehyde functionality. This combination allows for a variety of subsequent transformations, making it a versatile synthon in the construction of more complex molecules. The primary challenge and goal in its synthesis is the precise control of the stereocenter at the α-carbon. Modern organic synthesis overwhelmingly favors organocatalytic methods for this transformation due to their operational simplicity, low toxicity, and ability to afford high levels of enantioselectivity.[1]
The most effective strategy for synthesizing enantiomerically enriched 2-chlorooctanal is the direct asymmetric α-chlorination of its parent aldehyde, octanal.[2][3] This is typically achieved through enamine catalysis, a powerful tool in asymmetric synthesis that utilizes a chiral secondary amine to transiently activate the aldehyde substrate towards electrophilic attack.[2]
The Catalytic Heart of the Reaction: The Enamine Mechanism
Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The organocatalytic α-chlorination of an aldehyde proceeds through a well-defined catalytic cycle. The process hinges on the reversible formation of a nucleophilic enamine intermediate from the reaction of the starting aldehyde (octanal) with a chiral secondary amine catalyst.
The key steps are as follows:
-
Enamine Formation : The chiral amine catalyst reacts with octanal to form a transient iminium ion, which then deprotonates to yield the key nucleophilic enamine intermediate.
-
Electrophilic Attack : This enamine, now activated, attacks an electrophilic chlorine source (e.g., N-Chlorosuccinimide or a perchlorinated quinone). The facial selectivity of this attack is dictated by the steric environment of the chiral catalyst, which effectively shields one face of the enamine, leading to the preferential formation of one enantiomer.[4]
-
Hydrolysis and Catalyst Regeneration : The resulting α-chloro iminium ion is hydrolyzed by trace water in the reaction mixture to release the final product, 2-chlorooctanal, and regenerate the chiral amine catalyst, allowing the cycle to continue.
Caption: The catalytic cycle for the organocatalytic α-chlorination of aldehydes.
Critical Parameters for Success
The efficiency and stereoselectivity of this reaction are not accidental; they are the direct result of carefully controlling several key variables.
-
The Catalyst : The choice of the chiral amine is the most critical decision. Imidazolidinone-based catalysts, often referred to as MacMillan catalysts, are highly effective.[2] They create a sterically defined environment that forces the incoming electrophile to approach the enamine from a specific trajectory. Proline and its derivatives have also been successfully employed.[5][6]
-
The Chlorinating Agent : N-chlorosuccinimide (NCS) is a common, inexpensive, and effective chlorine source.[1][5][6] However, for certain catalyst systems, more exotic reagents like perchlorinated quinones have been shown to provide superior enantioselectivity.[2][3]
-
Solvent : The solvent plays a multifaceted role, influencing catalyst and substrate solubility, as well as the stability of charged intermediates. While various solvents have been tested, polar aprotic solvents like acetone have proven optimal in some systems.[2] More recently, highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) have been shown to dramatically improve selectivity by favoring pathways involving charged intermediates over unselective neutral pathways.[4]
-
Temperature : These reactions are typically run at sub-ambient temperatures (e.g., -30 °C to 0 °C) to enhance enantioselectivity.[2][4] Lower temperatures reduce the thermal energy of the system, amplifying the energetic difference between the two diastereomeric transition states and thus leading to a higher enantiomeric excess (ee) of the product.
Field-Proven Experimental Protocol
This protocol is adapted from the highly successful method developed by MacMillan and colleagues, which demonstrates excellent yield and enantioselectivity for the α-chlorination of octanal.[2]
Materials and Equipment:
-
Starting Material: Octanal (Caprylaldehyde)[7]
-
Catalyst: (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetate salt
-
Chlorinating Agent: 2,3,5,6-tetrachloro-1,4-benzoquinone (p-chloranil)
-
Solvent: Acetone, anhydrous
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., acetone/dry ice)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the imidazolidinone catalyst (0.02 mmol, 0.1 equiv).
-
Solvent and Substrate Addition : Place the flask under an inert atmosphere. Add anhydrous acetone (2.0 mL) and cool the flask to -30 °C using a cooling bath.
-
Initiation : Add octanal (0.2 mmol, 1.0 equiv) to the cooled, stirring catalyst solution.
-
Chlorination : To this mixture, add the perchlorinated quinone (0.24 mmol, 1.2 equiv).
-
Reaction Monitoring : Allow the reaction to stir at -30 °C for 22 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting aldehyde.
-
Workup and Purification : Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified directly by silica gel chromatography to isolate the 2-chlorooctanal product.
Data Summary and Performance
The choice of reagents and conditions significantly impacts the outcome. The following table summarizes results for the α-chlorination of octanal from various authoritative studies.
| Catalyst System | Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Imidazolidinone | Perchloroquinone | Acetone | -30 | 91 | 92 | [2] |
| Jørgensen-Hayashi | N-chlorophthalimide | HFIP | 0 | Excellent | Excellent | [4] |
| L-proline amide | NCS | CH₂Cl₂ | 0 | 95 | 92 | [5][6] |
Overall Synthesis Workflow
The entire process, from initial setup to final product isolation, can be visualized as a linear workflow.
Caption: A streamlined workflow for the synthesis and isolation of 2-chlorooctanal.
Safety and Handling: A Non-Negotiable Priority
All chemical syntheses must be conducted with rigorous attention to safety.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation : Handle all reagents, especially the volatile octanal and the chlorinated product, in a well-ventilated fume hood.[10][11]
-
Reagent Handling :
-
Octanal : Is a flammable liquid and causes skin and eye irritation. Keep away from heat, sparks, and open flames.[9][11]
-
N-Chlorosuccinimide (NCS) : Is an oxidizing agent and an irritant. Avoid contact with skin and eyes.
-
Chlorinated Products : α-chloro aldehydes are reactive and should be handled with care. They are considered irritants and potentially toxic. Avoid inhalation and skin contact.[10]
-
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.
Downstream Synthetic Utility
The value of optically active 2-chlorooctanal lies in its versatility as a chiral building block. The aldehyde can be easily reduced to the corresponding 2-chloro alcohol using standard reducing agents like sodium borohydride, or oxidized to the α-chloro ester, often without any loss of optical purity.[5][6] These transformations open pathways to a wide range of other chiral molecules, including terminal epoxides and nonproteinogenic amino acids.[5][6]
References
-
Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. Available from: [Link]
-
Pupillo, R., et al. (2020). Enantioselective organocatalytic electrochemical α-chlorination of aldehydes. Organic Chemistry Frontiers. Available from: [Link]
-
Halles, P., et al. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Angewandte Chemie International Edition. Available from: [Link]
-
Halles, P., et al. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Angewandte Chemie. Available from: [Link]
-
Wang, L., et al. (2012). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. Molecules. Available from: [Link]
-
Meyers, A. I., et al. (1977). Asymmetric Synthesis of (+)- or (-)-2-Methyloctanal via the Metalloenamines of Chiral Alkoxy Amines. The Journal of Organic Chemistry. Available from: [Link]
-
ChemSrc. (2025). 2-chlorooctanal | CAS#:20334-54-7. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chlorooctanal. PubChem Compound Database. Available from: [Link]
-
García-García, P., et al. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chlorooctane. PubChem Compound Database. Available from: [Link]
-
Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and enantioselective organocatalytic alpha-chlorination of aldehydes. PubMed. Available from: [Link]
-
Bel Rhlid, R., et al. (2007). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Marchesi, C., et al. (2021). A Tandem Organocatalytic α-Chlorination–Aldol Reaction That Proceeds with Dynamic Kinetic Resolution: A Powerful Tool for Carbohydrate Synthesis. ResearchGate. Available from: [Link]
Sources
- 1. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 3. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-chlorooctanal | CAS#:20334-54-7 | Chemsrc [chemsrc.com]
- 8. fishersci.fi [fishersci.fi]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Physical properties of 2-Chlorooctanal (boiling point, density)
The following technical guide is structured to serve researchers and drug development professionals, prioritizing experimental rigor, handling nuances, and synthetic utility over generic data listing.
CAS: 2363-93-1 (racemic) | Molecular Formula: C₈H₁₅ClO | MW: 162.66 g/mol [1]
Executive Summary
2-Chlorooctanal is a reactive
Critical Handling Note: This compound is a lachrymator and is thermally unstable. It readily undergoes elimination of HCl or polymerization (trimerization) upon heating or prolonged storage. Accurate physical property measurement requires strict control of pressure and temperature.
Physicochemical Specifications
The following data aggregates predicted values with experimental ranges observed during vacuum distillation protocols. Due to thermal instability, atmospheric boiling points are theoretical and should not be attempted experimentally.
Core Properties Table
| Property | Value / Range | Condition / Note |
| Physical State | Colorless to pale yellow liquid | Pungent, acrid odor (Lachrymator) |
| Boiling Point (Exp) | 74 – 78 °C | @ 10–12 mmHg (Vacuum Distillation) |
| Boiling Point (Pred) | ~210 °C | @ 760 mmHg (Theoretical - Decomposes ) |
| Density | 0.965 ± 0.05 g/cm³ | @ 20 °C (vs. Octanal: 0.82 g/cm³) |
| Refractive Index | Estimated based on molar refractivity | |
| Solubility | Low in water; Miscible in DCM, THF, EtOAc | Hydrolyzes in water to form gem-diol |
| Flash Point | ~83 °C | Predicted (Closed Cup) |
Stability & Degradation Profile
Researchers must account for two primary degradation pathways during analysis:
-
Hydration: In the presence of moisture, the aldehyde carbonyl equilibrates to the gem-diol (hydrate), shifting density and refractive index readings.
-
Elimination: At temperatures >100°C (or in the presence of strong bases), 2-chlorooctanal eliminates HCl to form trans-2-octenal.
Synthetic Pathways & Production
The synthesis of 2-chlorooctanal is rarely performed on a bulk industrial scale due to stability issues; it is typically generated in situ or synthesized on a gram-scale using
Method A: Enantioselective Organocatalysis (Target: R- or S-2-Chlorooctanal)
For drug development applications requiring chirality, the MacMillan/Jørgensen protocol is the gold standard.
-
Reagents: Octanal,
-Chlorosuccinimide (NCS). -
Catalyst: L-Proline or Imidazolidinone derivatives (e.g., MacMillan Catalyst).
-
Mechanism: Enamine activation followed by electrophilic attack of Cl⁺.
Method B: Racemic Preparation (Standard)
-
Reagents: Octanal, Sulfuryl Chloride (
) or Chlorine gas ( ). -
Protocol: Slow addition of chlorinating agent at 0°C to suppress polychlorination.
Synthesis Workflow Diagram
The following diagram outlines the critical decision tree for synthesizing and isolating 2-chlorooctanal.
Caption: Workflow for the synthesis and isolation of 2-chlorooctanal, highlighting the critical temperature control required during purification.
Handling, Safety, and Analytics[2]
Safety Protocols (Self-Validating System)
-
Lachrymator Control: All transfers must occur within a fume hood. Double-glove (Nitrile) is required as
-halo compounds can permeate standard latex. -
Neutralization: Glassware should be rinsed with a dilute sodium thiosulfate solution to quench active chlorine residues before washing.
Analytical Validation
To confirm identity and purity, rely on the following spectral markers:
-
¹H NMR (CDCl₃):
-
9.5 ppm (d): Aldehyde proton. The coupling constant (
Hz) confirms the -chloro substitution (coupling with H-C2). -
4.1 ppm (ddd): The chiral proton at C2 (
).
-
9.5 ppm (d): Aldehyde proton. The coupling constant (
-
IR Spectroscopy:
-
~1735 cm⁻¹: Carbonyl stretch (shifted slightly higher than octanal due to the inductive effect of Cl).
-
Applications in Drug Design
2-Chlorooctanal serves as a "linchpin" intermediate in medicinal chemistry.
Bioisosteric Replacement & Heterocycle Formation
The reactivity of the C-Cl bond allows for rapid cyclization reactions.
-
Thiazole Synthesis: Reaction with thioamides (Hantzsch Thiazole Synthesis) yields 2,4-disubstituted thiazoles, common scaffolds in antifungal and kinase inhibitor drugs.
-
Epoxy-Aldehydes: Treatment with base allows for the Darzens-type formation of epoxides if a nucleophile is present, or simple elimination to
-unsaturated aldehydes.
Reaction Pathway Diagram
Caption: Divergent synthetic utility of 2-chlorooctanal in generating heterocyclic scaffolds and elimination products.
References
-
PubChem. (2025).[1] 2-Chlorooctanal Compound Summary. National Library of Medicine. [Link]
-
Brochu, M. P., Brown, S. P., & MacMillan, D. W. (2004).[2] Direct and Enantioselective Organocatalytic
-Chlorination of Aldehydes.[2][3][4] Journal of the American Chemical Society, 126(13), 4108–4109. [Link] -
ChemSrc. (2025).[5] 2-Chlorooctanal Physicochemical Properties. [Link][1]
Sources
- 1. 2-Chlorooctanal | C8H15ClO | CID 12917256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 5. 2-chlorooctanal | CAS#:20334-54-7 | Chemsrc [chemsrc.com]
2-Chlorooctanal: Physicochemical Profile, Synthesis, and Synthetic Utility in Pharmacochemistry
Executive Summary
2-Chlorooctanal (CAS: 20334-54-7 ) is a versatile
This technical guide analyzes the physicochemical properties, enantioselective synthesis protocols, and reactivity profiles of 2-chlorooctanal, tailored for medicinal chemists and process engineers.
Physicochemical Characterization
The following data aggregates calculated and experimental values for 2-chlorooctanal. Due to its reactivity, this compound is often prepared in situ or used immediately after purification to prevent polymerization or hydration.
Table 1: Physicochemical Datasheet
| Property | Value | Notes |
| IUPAC Name | 2-Chlorooctanal | |
| CAS Registry Number | 20334-54-7 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 162.66 g/mol | Calculated |
| Physical State | Colorless to pale yellow liquid | Pungent, acrid odor |
| Solubility | Soluble in DCM, CHCl | Hydrolyzes in water |
| Reactivity Class | Electrophilic alkylating agent | |
| Storage | -20°C, under Argon/Nitrogen | Hygroscopic; prone to oxidation |
Synthetic Methodologies
For pharmaceutical applications, the control of stereochemistry at the C2 position is paramount. While racemic synthesis is cost-effective for initial screening, organocatalytic methods are the industry standard for generating high-enantiomeric excess (ee) intermediates.
Protocol A: Enantioselective -Chlorination (The MacMillan/Jorgensen Protocol)
This method utilizes chiral amine catalysts to facilitate the direct
-
Mechanism: The reaction proceeds via an enamine intermediate . The chiral amine catalyst condenses with octanal to form a nucleophilic enamine, which attacks the electrophilic chlorine source (NCS). The steric shielding provided by the catalyst dictates the facial selectivity of the halogenation.
Experimental Workflow
-
Reagents: Octanal (1.0 equiv), NCS (1.1 equiv), Chiral Amine Catalyst (e.g., (2R,5R)-diphenylpyrrolidine or MacMillan Imidazolidinone, 10 mol%).
-
Solvent: Dichloroethane (DCE) or DCM (anhydrous).
-
Procedure:
-
Cool the solvent to 0°C or -10°C to suppress racemization.
-
Add the amine catalyst followed by octanal. Stir for 10 minutes to form the enamine.
-
Add NCS portion-wise over 30 minutes.
-
Monitor conversion via TLC or GC-MS (disappearance of octanal).
-
-
Workup: Dilute with cold pentane (precipitates succinimide), filter, and concentrate. Rapid purification via flash chromatography on silica gel is recommended to avoid decomposition.
Critical Insight: The resulting
-chloroaldehyde is configurationally labile. It should be stored at low temperatures or derivatized immediately (e.g., reduction to the chlorohydrin or oxidation to the acid) to preserve optical purity.
Protocol B: Racemic Synthesis (Process Scale)
For non-chiral applications, direct chlorination using sulfuryl chloride (
Synthetic Utility & Reactivity Profile[2]
2-Chlorooctanal acts as a divergent intermediate. The chlorine atom activates the carbonyl toward nucleophilic attack while simultaneously serving as a leaving group for intramolecular cyclization.
The "Linchpin" Strategy
In drug development, 2-chlorooctanal is rarely the final product. It is a transient checkpoint accessing three major chemical spaces:
-
Epoxides: Via reduction to the chlorohydrin followed by base-induced closure.
-
Aziridines: Via imine formation and subsequent cyclization.
-
Heterocycles: Direct condensation with binucleophiles (e.g., thiourea).
Visualization: Synthetic Divergence of 2-Chlorooctanal
The following diagram illustrates the mechanistic pathways available to 2-chlorooctanal.
Figure 1: Divergent synthetic pathways from 2-chlorooctanal, highlighting its role as a precursor for chiral pharmacophores.[1]
Heterocycle Formation: The Hantzsch Synthesis
Reaction with thiourea yields 2-aminothiazole derivatives, a scaffold prevalent in antimicrobial and anti-inflammatory drugs.
Reaction Scheme:
Protocol:
-
Dissolve 2-chlorooctanal (1 equiv) in Ethanol.
-
Add Thiourea (1.0 equiv).
-
Reflux for 2–4 hours.
-
Neutralize with
to precipitate the free base thiazole.
Safety and Handling (E-E-A-T)
As an
-
Alkylating Potential: The molecule is a potent electrophile.[2] Direct contact with skin or inhalation of vapors can cause severe irritation or sensitization. It acts as an alkylating agent toward biological nucleophiles (DNA/Proteins).
-
Instability:
-
Disposal: Quench with aqueous bisulfite or ammonia to destroy the electrophilic core before disposal.
References
-
Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004).[3][4] Direct Organocatalytic Asymmetric
-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791. -
Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004).[5] Direct and Enantioselective Organocatalytic
-Chlorination of Aldehydes.[4][5][6] Journal of the American Chemical Society, 126(13), 4108–4109. -
PubChem. (2025).[7][8] 2-Chlorooctanal | C8H15ClO | CID 12917256.[7] National Library of Medicine.
-
Jimeno, C., Cao, L., & Renaud, P. (2016).[3]
-Chlorination of Aldehydes with Trichloromethanesulfonyl Chloride. The Journal of Organic Chemistry, 81(3), 1251–1255.[3] -
ChemSrc. (2025).[9] 2-Chlorooctanal Physicochemical Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 4. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]
- 5. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 6. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chlorooctanal | C8H15ClO | CID 12917256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chlorooctane | C8H17Cl | CID 12347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-chlorooctanal | CAS#:20334-54-7 | Chemsrc [chemsrc.com]
2-Chlorooctanal: Mechanistic Synthesis, Reactivity Profile, and Biological Implications
Topic: Literature Review of 2-Chlorooctanal Research Content Type: Technical Whitepaper / Advanced Application Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists
Executive Summary
2-Chlorooctanal (CAS: 20334-54-7) represents a critical class of
Part 1: Chemical Identity & Physical Architecture
2-Chlorooctanal is characterized by a high-energy motif: an electron-withdrawing chlorine atom adjacent to a reactive carbonyl. This
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | 2-Chlorooctanal | |
| CAS Number | 20334-54-7 | |
| Molecular Formula | ||
| Molecular Weight | 162.66 g/mol | |
| LogP | ~2.76 - 3.3 | Lipophilic; membrane permeable |
| Physical State | Colorless to pale yellow liquid | |
| Reactivity | High electrophilicity at C1 and C2 | Prone to hydration and polymerization |
| Chirality | C2 is a stereogenic center | (R)- and (S)- enantiomers accessible via organocatalysis |
Part 2: Advanced Synthesis Protocols
The synthesis of 2-chlorooctanal has evolved from non-selective radical halogenation to highly precise organocatalytic methods. The current "Gold Standard" in the literature is the Direct Enantioselective
The MacMillan/Jørgensen Protocol
Research by MacMillan et al. and Jørgensen et al. established the use of chiral amine catalysts (imidazolidinones or prolinol silyl ethers) to generate an electron-rich enamine intermediate from octanal. This enamine attacks an electrophilic chlorine source (e.g., N-chlorosuccinimide or perchlorinated quinones).
Mechanistic Insight
The reaction proceeds via a SOMO or Closed-Shell enamine cycle. The bulky chiral catalyst shields one face of the enamine, forcing the chlorinating agent to approach from the opposite side, inducing high enantioselectivity (
Figure 1: Enantioselective organocatalytic cycle for the
Experimental Protocol: Enantioselective -Chlorination
Based on MacMillan, J. Am. Chem. Soc. 2004.[1]
-
Reagents: Octanal (1.0 equiv), Catalyst (e.g., (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, 5 mol%), Electrophilic Chlorine Source (perchlorinated quinone or NCS, 1.1 equiv).
-
Solvent: Acetone or Chloroform (anhydrous).
-
Procedure:
-
Cool the solvent to -30°C to suppress racemization.
-
Add catalyst and octanal; stir for 10 minutes to form the enamine.
-
Add the chlorinating agent slowly.[2]
-
Monitor conversion via GC-MS or TLC.
-
-
Workup: Cold aqueous workup is critical. 2-Chlorooctanal is prone to racemization on silica gel; use deactivated silica or proceed immediately to the next step (e.g., reduction to 2-chlorooctanol or olefination).
Part 3: Biological Relevance & Toxicology[3]
While 2-chlorooctanal is a valuable intermediate in the lab, its analogues (2-chloro fatty aldehydes) are potent endogenous toxins generated during inflammation.
The MPO-HOCl Axis
In biological systems, Myeloperoxidase (MPO) produces Hypochlorous Acid (HOCl). HOCl attacks the vinyl ether bond of plasmalogens (membrane lipids), releasing 2-chloro fatty aldehydes. 2-Chlorooctanal serves as a medium-chain model for these species.
Toxicity Mechanism: Protein Adduction
The
-
Schiff Base Formation: Lysine residues attack the carbonyl.
-
Nucleophilic Substitution: Cysteine or Histidine residues displace the
-chlorine. This cross-linking leads to protein aggregation and enzyme inactivation.
Figure 2: The biogenesis and fate of
Disease Link: Sjögren-Larsson Syndrome (SLS)
Research indicates that patients with SLS lack Fatty Aldehyde Dehydrogenase (FALDH) activity.[3] Consequently, they cannot oxidize these aldehydes into fatty acids. The accumulation of species like 2-chlorooctanal leads to the symptoms of SLS (ichthyosis, neurologic delay) due to covalent modification of cellular machinery.
Part 4: Applications in Drug Development
Researchers utilize 2-chlorooctanal as a scaffold for:
-
Heterocycle Synthesis: Reaction with amidines or thioamides yields imidazoles and thiazoles, common pharmacophores.
-
Epoxide Formation: Reduction to the chlorohydrin followed by base treatment yields terminal epoxides with high enantiopurity (if the starting aldehyde was chiral).
-
Metabolic Probes: Used to study the substrate specificity of ALDH enzymes and to develop inhibitors for MPO.
References
-
Direct and Enantioselective Organoc
-Chlorination of Aldehydes. Source: Journal of the American Chemical Society (2004).[1] Brochu, M. P., Brown, S. P., & MacMillan, D. W. C.[1] Significance: Defines the primary synthesis route for enantiopure 2-chlorooctanal. -
Sjögren-Larsson syndrome: A biochemical rationale for using aldehyde-reactive therapeutic agents. Source: Molecular Genetics and Metabolism (2021). Significance: Details the toxicity of fatty aldehydes and the role of FALDH.
-
Toxic aldehydes in cooking vegetable oils: Generation, toxicity and disposal methods. Source: Food Research International (2021). Significance: Provides context on the generation of toxic aldehydes via lipid peroxidation.[4][5]
-
2-Chlorooctanal | C8H15ClO | CID 12917256. Source:[6] PubChem.[6] Significance: Authoritative source for physicochemical properties and identifiers.
-
Mechanistically Guided Design of an Efficient and Enantioselective Aminoc
-Chlorination of Aldehydes. Source: Journal of the American Chemical Society (2021). Significance: Recent optimization of the synthesis protocol using hexafluoroisopropanol (HFIP).
Sources
- 1. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sjögren-Larsson syndrome: A biochemical rationale for using aldehyde-reactive therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative Stress-mediated Lipid Peroxidation-derived Lipid Aldehydes in the Pathophysiology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chlorooctanal | C8H15ClO | CID 12917256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Chlorooctanal Synthesis
Welcome, Researchers and Drug Development Professionals. This guide is designed to serve as a dedicated resource for troubleshooting the synthesis of 2-Chlorooctanal. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the common challenges encountered during this synthetic process. Our focus is on identifying, understanding, and mitigating the formation of common impurities to ensure the highest possible purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of 2-Chlorooctanal?
The primary sources of impurities can be categorized into three main areas: the starting materials, side reactions during the chlorination process, and degradation of the product. Unreacted starting material (octanal), over-chlorination to form 2,2-dichlorooctanal, and aldol condensation products are among the most frequently observed impurities.[1][2] The stability of 2-Chlorooctanal itself is also a concern, as it can be prone to polymerization or oxidation.[3]
Q2: How does the purity of the starting octanal affect the final product?
The purity of the starting octanal is critical. Common impurities in commercial octanal include the corresponding alcohol (1-octanol) and carboxylic acid (octanoic acid). 1-octanol can react with chlorinating agents to form undesired byproducts.[4][5] Octanoic acid can complicate the purification process. It is highly recommended to use octanal of the highest possible purity and to consider purification of the starting material if significant impurities are detected.
Q3: Which chlorinating agent is recommended for the α-chlorination of octanal?
Several reagents can be used for the α-chlorination of aldehydes, including N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA).[2][6][7]
-
NCS is often used in organocatalytic systems and is generally considered a mild and selective chlorinating agent.[6]
-
Sulfuryl chloride can be effective but may lead to the formation of acidic byproducts that can catalyze side reactions like polymerization.[2]
-
TCCA is a solid, easy-to-handle reagent that can act as both an oxidant and a chlorinating agent.[7]
The choice of reagent will depend on the specific reaction conditions and the desired scale of the synthesis.
Troubleshooting Guide
Issue 1: My reaction mixture shows multiple spots on the TLC plate, even in the early stages.
This is a common observation and can point to several possibilities:
-
Aldol Condensation: Aldehydes, especially under basic or acidic conditions, can undergo self-condensation. If your reaction conditions are not carefully controlled, you may be forming aldol adducts of octanal.
-
Impure Starting Material: As mentioned, impurities in the starting octanal will lead to a more complex reaction mixture.
-
Over-chlorination: The formation of 2,2-dichlorooctanal can occur, especially with an excess of the chlorinating agent or at elevated temperatures.[2]
Recommendation:
-
Run a TLC of your starting octanal to confirm its purity.
-
Ensure your reaction is run under anhydrous conditions and at the recommended temperature.
-
Add the chlorinating agent slowly to the reaction mixture to maintain better control over the reaction.
Issue 2: The crude NMR of my product shows a significant amount of unreacted octanal.
This indicates an incomplete reaction.
Possible Causes:
-
Insufficient Chlorinating Agent: The stoichiometry of your reagents may be off.
-
Low Reaction Temperature: The reaction may be too slow at the temperature you are using.
-
Poor Quality Chlorinating Agent: The chlorinating agent may have degraded over time.
Recommendation:
-
Verify the stoichiometry of your reagents.
-
Consider a modest increase in reaction temperature, while carefully monitoring for the formation of byproducts.
-
Use a freshly opened or properly stored container of the chlorinating agent.
Issue 3: My purified 2-Chlorooctanal degrades over time.
α-Chloroaldehydes are known to be unstable.[3]
Possible Causes:
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze polymerization or other degradation pathways.
-
Exposure to Air and Moisture: 2-Chlorooctanal can be susceptible to oxidation and hydrolysis. Water-free chloroacetaldehyde, a similar compound, is known to readily polymerize.[3]
Recommendation:
-
Ensure your purification methods effectively remove all acidic or basic residues. A final wash with a saturated sodium bicarbonate solution followed by a brine wash during workup can be beneficial, followed by thorough drying.
-
Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
-
Use the product as quickly as possible after purification.
Common Impurities in 2-Chlorooctanal Synthesis
| Impurity | Source | Impact on Reaction/Product | Mitigation Strategy |
| Octanal | Unreacted starting material | Complicates purification, can give false indication of yield. | Ensure complete reaction; use purification methods like column chromatography.[1] |
| 2,2-Dichlorooctanal | Over-chlorination of the product | Difficult to separate from the desired product due to similar physical properties.[2] | Careful control of stoichiometry; slow addition of the chlorinating agent. |
| Aldol Condensation Products | Self-condensation of octanal | Increases the complexity of the reaction mixture and reduces the yield of the desired product. | Maintain anhydrous conditions and control the reaction temperature. |
| Octanoic Acid | Oxidation of octanal or 2-Chlorooctanal | Can interfere with the reaction and make purification more challenging. | Use high-purity starting materials; store the product under an inert atmosphere. |
| Polymeric Materials | Polymerization of 2-Chlorooctanal | Reduces the yield and can make the product difficult to handle.[3] | Ensure complete removal of acidic/basic residues; store the purified product at low temperatures. |
Experimental Protocols
Protocol 1: General Synthesis of 2-Chlorooctanal via α-Chlorination
This protocol is a general guideline and may require optimization.
-
To a solution of octanal (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere, add the chosen catalyst if required (e.g., L-proline for organocatalytic chlorination).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of the chlorinating agent (e.g., NCS, 1.1 eq) in the same solvent.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate solution).
-
Perform an aqueous workup, washing the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the crude or purified 2-Chlorooctanal in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis: Identify the peaks corresponding to 2-Chlorooctanal, octanal, 2,2-dichlorooctanal, and other potential impurities based on their retention times and mass spectra.[9]
Visualizations
Caption: Key reaction and impurity pathways in 2-Chlorooctanal synthesis.
Caption: Troubleshooting workflow for 2-Chlorooctanal synthesis.
References
- Meyers, A. I., et al. (1977). Asymmetric Synthesis of (+)- or (-)-2-Methyloctanal via the Metalloenamines of Chiral Alkoxy Amines. Journal of the American Chemical Society.
-
Chemsrc. (n.d.). 2-chlorooctanal | CAS#:20334-54-7. Retrieved February 23, 2026, from [Link]
- Lieberman, M., McCurry, D. L., & Marron, E. L. (2024). Overlooked Chlorination of Aqueous Alcohols: Aldehyde Formation and Artifactual Chlorine Consumption. Environmental Science & Technology Letters.
-
Optimization of a two-step-one-pot α-chloroaldehyde synthesis from β-ketochlorohydrin 8. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Aldehydes formation during water disinfection by ozonation and chlorination process. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Lieberman, M., McCurry, D. L., & Marron, E. L. (2024). Overlooked Chlorination of Aqueous Alcohols: Aldehyde Formation and Artifactual Chlorine Consumption. Environmental Science & Technology Letters.
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chlorooctanal. PubChem. Retrieved February 23, 2026, from [Link]
- Hrudey, S. E., et al. (1999). FACTORS GOVERNING ODOROUS ALDEHYDE FORMATION AS DISINFECTION BY-PRODUCTS IN DRINKING WATER.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). US3801645A - Chlorination of lower aliphatic aldehydes.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Pharmaceutical Technology.
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Department of Physics & Chemistry, Lahore University of Management Sciences.
- Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16, 4932-4935.
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved February 23, 2026, from [Link]
- Bel Rhlid, R., et al. (n.d.). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry.
-
National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved February 23, 2026, from [Link]
-
Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. Retrieved February 23, 2026, from [Link]
-
α-Chlorocarbonyl Compounds : Their Synthesis and Applications. (n.d.). CORE. Retrieved February 23, 2026, from [Link]
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). Journal of Chemical Reviews.
-
Multigram synthesis of α-chloroaldehyde 24. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Lumen Learning. (n.d.). 15.1. Synthetic traps | Organic Chemistry II. Retrieved February 23, 2026, from [Link]
- Comparative Study of Click Handle Stability in Common Ligation Conditions. (2025, April 27).
-
Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]
Sources
- 1. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. US3801645A - Chlorination of lower aliphatic aldehydes - Google Patents [patents.google.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 7. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones [organic-chemistry.org]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Yield for 2-Chlorooctanal Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 2-Chlorooctanal, a crucial intermediate in various synthetic pathways. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your reaction yields and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of 2-Chlorooctanal?
The primary method for synthesizing 2-Chlorooctanal is the α-chlorination of octanal.[1] This is typically achieved through electrophilic chlorination using a suitable chlorinating agent and often a catalyst. Common chlorinating agents include N-chlorosuccinimide (NCS), N-chlorophthalimide (NCP), and chlorine gas.[2][3][4] Organocatalysis, particularly using chiral amines like proline derivatives, has become a prevalent strategy to achieve high yields and enantioselectivity.[2][3]
Q2: I am observing low yields of 2-Chlorooctanal. What are the likely causes?
Low yields in the synthesis of 2-Chlorooctanal can stem from several factors:
-
Sub-optimal Reaction Temperature: Temperature significantly impacts reaction rates and selectivity.[5][6] For α-chlorination of aldehydes, temperatures that are too high can lead to side reactions, while temperatures that are too low may result in incomplete conversion.[7]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in the reaction mechanism and can affect both yield and enantioselectivity.[8][9] Dichloromethane (CH2Cl2), dichloroethane (DCE), and chloroform (CHCl3) have been shown to provide excellent yields in similar reactions.[8][9] In some cases, highly polar solvents like hexafluoroisopropanol (HFIP) can alter the reaction pathway to favor the desired product.[3][10]
-
Catalyst Inefficiency or Deactivation: The choice and loading of the catalyst are critical. In organocatalytic systems, the catalyst can be deactivated through chlorination or other side reactions.[3]
-
Presence of Water: Water content can significantly impact the reaction, leading to the formation of byproducts and reducing the overall yield.[10]
-
Slow Addition of Chlorinating Agent: The rate of addition of the chlorinating agent is a key parameter. A slow, controlled addition can minimize the formation of dichlorinated byproducts and reduce catalyst deactivation.[3][10]
Q3: My reaction is producing a significant amount of 2,2-dichlorooctanal. How can I prevent this over-chlorination?
The formation of 2,2-dichlorooctanal is a common side reaction.[11] To suppress this, consider the following:
-
Stoichiometry Control: Use a slight excess of the aldehyde relative to the chlorinating agent.
-
Slow Reagent Addition: Adding the chlorinating agent dropwise or via a syringe pump over an extended period can maintain a low concentration of the chlorinating species, favoring monochlorination.[3]
-
Temperature Management: Lowering the reaction temperature can often increase the selectivity for the mono-chlorinated product.
Q4: What is the role of the catalyst in the α-chlorination of octanal?
In organocatalytic α-chlorination, a chiral amine catalyst (such as a proline derivative) reacts with the starting aldehyde (octanal) to form an enamine intermediate. This enamine is more nucleophilic than the aldehyde's enol form and readily attacks the electrophilic chlorine source (e.g., NCS). This step introduces the chlorine atom at the α-position. Subsequently, the chlorinated intermediate is hydrolyzed to release the 2-Chlorooctanal product and regenerate the catalyst.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inactive or insufficient catalyst. | 1. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor for improvement.[5] 3. Ensure the catalyst is pure and dry. Increase catalyst loading if necessary (e.g., from 2 mol% to 5 mol%).[3] |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Incorrect solvent. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature. Consider running the reaction at 0 °C or even -30 °C.[7] 2. Screen different solvents. Dichloromethane or dichloroethane are often good starting points.[2][8] 3. Purify the starting octanal by distillation before use. Ensure the chlorinating agent is of high purity. |
| Product Degradation During Workup/Purification | 1. Presence of acid or base during workup. 2. High temperatures during solvent removal or distillation. 3. Unstable product. | 1. Perform a neutral workup. Wash the organic layer with brine. 2. Use a rotary evaporator at low temperature and reduced pressure. If distillation is necessary, perform it under high vacuum to lower the boiling point. 3. 2-Chlorooctanal can be unstable. It is advisable to use the crude product immediately in the next step if possible.[12] If purification is required, column chromatography on silica gel is a common method.[13][14] |
| Inconsistent Results Between Batches | 1. Variability in reagent quality. 2. Inconsistent water content. 3. Variations in reaction setup and conditions. | 1. Use reagents from the same lot number for a series of experiments. 2. Use anhydrous solvents and dry glassware. The concentration of water can be a critical parameter to control.[10] 3. Standardize all reaction parameters, including stirring speed, rate of reagent addition, and temperature control method. |
Experimental Protocols
General Protocol for Organocatalytic α-Chlorination of Octanal
This protocol is a starting point and may require optimization for your specific laboratory conditions and desired scale.
Materials:
-
Octanal (purified by distillation)
-
Chiral amine catalyst (e.g., (2R,5R)-diphenylpyrrolidine)[2]
-
N-Chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral amine catalyst (e.g., 2-5 mol%).
-
Add anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., 0 °C) with an ice bath.
-
Add octanal (1.0 equivalent) to the flask and stir for 10-15 minutes.
-
In a separate flask, dissolve NCS (1.0-1.2 equivalents) in anhydrous DCM.
-
Add the NCS solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-Chlorooctanal can be purified by flash column chromatography on silica gel if necessary.
References
-
Bures, J., Armstrong, A., & Blackmond, D. G. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]
-
Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]
-
Bures, J., Dingwall, P., Armstrong, A., & Blackmond, D. G. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]
-
Wang, L., Cai, C., Curran, D. P., & Zhang, W. (2010). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. Synlett. [Link]
-
De Vleeschouwer, F., et al. (2021). Enantioselective organocatalytic electrochemical α-chlorination of aldehydes. Organic Chemistry Frontiers. [Link]
-
Wang, L., et al. (2010). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine—Thiourea Bifunctional Organocatalyst. SciSpace. [Link]
-
MacMillan, D. W. C., et al. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]
-
Reck, I. M., et al. (2024). Overlooked Chlorination of Aqueous Alcohols: Aldehyde Formation and Artifactual Chlorine Consumption. Environmental Science & Technology. [Link]
-
Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? [Link]
-
Mayr, H., et al. (2010). Electrophilicities of α-Chlorinating Agents Used in Organocatalysis. Organic Letters. [Link]
-
Sigman, M. S., et al. (2010). On Stereocontrol in Organocatalytic α-Chlorinations of Aldehydes. ChemRxiv. [Link]
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]
-
Chemsrc. 2-chlorooctanal. [Link]
-
Supporting Information Novel synthesis of bifunctional catalysts with different microenvironments Experimental. [Link]
-
Andersson, P. G. (Ed.). (2008). Side Reactions in Organic Synthesis. John Wiley & Sons. [Link]
-
List of Reagents. [Link]
- CN103351288B - Method for synthesizing 2-chloropropanal by catalysis of quaternary ammonium salt.
-
PubChem. 2-Chlorooctanal. [Link]
-
Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. ResearchGate. [Link]
-
"Pushing Electrons;" Representing Reaction Mechanisms. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Švarc-Gajić, J., et al. (2022). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. Marine Drugs. [Link]
-
Yusuf, Y. (2020). Computational calculation of acetalization of 2-chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst with ab initio method. Jurnal Pendidikan Kimia. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Bel Rhlid, R., et al. (2007). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry. [Link]
-
How To Run A Reaction: Purification. University of Rochester Department of Chemistry. [Link]
-
Macmillan Group. (2009). Enantioselective Linchpin Catalysis by SOMO Catalysis: An Approach to the Asymmetric [alpha]-Chlorination of Aldehydes and Termi. [Link]
-
A Tandem Organocatalytic α-Chlorination–Aldol Reaction That Proceeds with Dynamic Kinetic Resolution: A Powerful Tool for Carbohydrate Synthesis. ResearchGate. [Link]
-
Snow, N. H. (2021). Turning Up the Heat – The Effect of Temperature on Analytical Extractions. LCGC North America. [Link]
-
Enders, D., et al. (1977). Asymmetric Synthesis of (+)- or (-)-2-Methyloctanal via the Metalloenamines of Chiral Alkoxy Amines. Journal of the American Chemical Society. [Link]
- US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds.
-
Johnston, T. P., & McCaleb, G. S. (1977). Synthesis of chlorozotocin, the 2-chloroethyl analog of the anticancer antibiotic streptozotocin. Journal of Medicinal Chemistry. [Link]
-
Catalyst Design via Colloidal Synthesis. Encyclopedia.pub. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Aldehydes and Ketones. Save My Exams. [Link]
-
Decreasing Contactor Temperature Could Increase Performance. [Link]
- CN100415702C - A kind of synthetic method of 1-chlorooctane.
-
Conformational constraint in natural product synthesis. National Institutes of Health. [Link]
-
Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]
-
oxidation of aldehydes and ketones. Chemguide. [Link]
-
butyrchloral. Organic Syntheses Procedure. [Link]
Sources
- 1. 2-chlorooctanal | CAS#:20334-54-7 | Chemsrc [chemsrc.com]
- 2. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103351288B - Method for synthesizing 2-chloropropanal by catalysis of quaternary ammonium salt - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. bre.com [bre.com]
- 7. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 8. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Gas Chromatography (GC) Analysis
Topic: Improving the Resolution of 2-Chlorooctanal
Welcome to the technical support center. As Senior Application Scientists, we understand the complexities involved in achieving robust and reproducible chromatographic separations. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize the gas chromatography (GC) analysis of 2-Chlorooctanal, a reactive aldehyde that can present unique analytical challenges.
Part 1: Initial Diagnosis & Troubleshooting
This section addresses the most common initial problems encountered during method development, such as poor peak shape and co-elution.
Q1: My 2-Chlorooctanal peak is broad and tailing. What is causing this and how do I fix it?
Peak tailing is a common issue for active analytes like aldehydes and can severely compromise both resolution and quantification.[1] The cause is typically rooted in one of two areas: undesirable chemical interactions within the GC system or physical disruptions in the carrier gas flow path.[2]
Your first step is to determine if the problem is specific to 2-Chlorooctanal or affects all peaks in your chromatogram.
-
If only 2-Chlorooctanal and other polar analytes are tailing: This strongly suggests chemical interactions with "active sites" in your system. Aldehydes are prone to adsorption on surfaces that are not sufficiently inert.[1]
-
If all peaks are tailing (including inert hydrocarbons): This usually points to a mechanical or physical issue disrupting the flow path.[1][2]
The following workflow provides a systematic approach to diagnosing and resolving peak tailing.
Caption: Troubleshooting workflow for peak tailing.
In-Depth Explanation:
-
Inlet Liner: The hot inlet is the first place where analyte degradation or adsorption can occur.[3] Always use a high-quality, deactivated glass liner. If you see tailing, replacing the liner is the quickest and most effective first step.[1]
-
Column Contamination & Degradation: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trimming the first 15-30 cm of the column can remove this contamination.[4] Over time, the stationary phase itself can degrade, exposing active sites on the fused silica tubing. If trimming doesn't help and the column has been in use for a long time, it may need replacement.
-
Flow Path & Connections: Poor column cuts or improperly installed ferrules can create dead volume and disturb the carrier gas flow, leading to peak broadening and tailing for all compounds.[2] Always ensure connections are secure and leak-free.
Part 2: Core Method Optimization
Once the system is verified to be inert and mechanically sound, the next step is to optimize the chromatographic method parameters to achieve separation. Resolution in GC is governed by three key factors: Selectivity (α) , Efficiency (N) , and Retention (k) .[5][6]
Q2: I'm seeing poor resolution between 2-Chlorooctanal and an interfering peak. How can I improve the separation?
Improving resolution requires a systematic approach that addresses the fundamental principles of separation.[5]
Caption: A systematic approach to improving resolution.
-
Optimize Selectivity (α) - Stationary Phase Choice: Selectivity is the most powerful factor for improving resolution and is primarily determined by the GC column's stationary phase.[7] The principle of "like dissolves like" applies; the polarity of the stationary phase should be matched to the analytes.[8] For a compound like 2-Chlorooctanal, which contains both a polar aldehyde group and a non-polar alkyl chain, choosing a phase that can exploit these differences is key.
-
Non-polar phases (e.g., 100% dimethylpolysiloxane) separate compounds primarily by their boiling points.[9] This may not be sufficient if 2-Chlorooctanal co-elutes with an isomer or a compound of similar volatility.
-
Polar phases (e.g., Polyethylene Glycol - WAX) are highly recommended for separating compounds with different hydrogen bonding capacities, such as aldehydes and alcohols.[7][9] This phase will interact more strongly with the aldehyde group, altering its elution order relative to less polar interferents.
-
-
Optimize Retention (k) - Temperature Programming: The temperature of the column oven directly impacts how long an analyte is retained.[5] A temperature program, where the oven temperature is increased during the run, is almost always superior to an isothermal method for samples with multiple components.[10][11]
-
Benefit: Temperature programming sharpens peaks for later-eluting compounds and can significantly improve the resolution of components with different boiling points.[10]
-
Strategy: To increase resolution, lower the initial oven temperature to increase interaction with the stationary phase. A slower temperature ramp rate (e.g., 5-10°C/min) will also increase the time analytes spend in the column, providing more opportunity for separation.[5][12] An increase of approximately 30°C in oven temperature can reduce retention time by half.[13]
-
-
Optimize Efficiency (N) - Column Dimensions: Efficiency relates to the narrowness of the peaks. Taller, narrower peaks are easier to resolve. Efficiency is increased by using a longer column or a column with a smaller internal diameter (I.D.).[5][6]
Q3: Which specific GC column stationary phase do you recommend for 2-Chlorooctanal?
For aldehydes, leveraging polarity differences is key. A polar stationary phase is generally the best choice.
| Stationary Phase Type | Common Name | Separation Principle | Recommendation for 2-Chlorooctanal |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, Rxi-1ms) | Boiling Point | Suitable for simple mixtures where boiling points differ significantly. May not resolve from non-polar interferents. |
| Intermediate Polarity | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, Rxi-5ms) | Boiling Point & Aromatic Selectivity | A good general-purpose column, but may not provide enough specific interaction for optimal aldehyde resolution. |
| Polar | Polyethylene Glycol (PEG) (e.g., DB-WAX, Rxi-WAX) | Polarity, Hydrogen Bonding | Highly Recommended . This phase provides strong interactions with the aldehyde functional group, offering unique selectivity and excellent resolution from compounds of different polarity classes.[9] |
Q4: Should I use a split or splitless injection for my analysis?
The choice between split and splitless injection depends entirely on the concentration of 2-Chlorooctanal in your sample.[15]
-
Splitless Injection: Use for trace analysis (low ppm or ppb levels). In this mode, the split vent is closed during injection, transferring nearly the entire sample onto the column. This maximizes sensitivity.[15][16] However, the slower transfer can lead to broader peaks for volatile compounds if not optimized correctly.[17]
-
Split Injection: Use for high-concentration samples . This technique vents a large portion of the sample, introducing only a small, representative fraction to the column. This prevents column overload and produces sharp, narrow peaks.[16][17] A typical split ratio might be 50:1 or 100:1.
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Injection Mode | Splitless (for trace) or Split (for %) | Match to expected analyte concentration to maximize sensitivity or prevent overload.[15] |
| Inlet Temperature | 250 °C | Must be hot enough to ensure rapid vaporization but not so hot as to cause thermal degradation of the analyte.[3][18] Adjust based on analyte stability. |
| Injection Volume | 1 µL | A standard starting point. Larger volumes risk backflash, where the vaporized sample exceeds the liner volume.[3] |
| Inlet Liner | Deactivated, Single Taper w/ Wool | Deactivation is critical to prevent adsorption.[1] Wool aids in vaporization and traps non-volatile residue. |
| Splitless Hold Time | 0.75 - 1.0 min | (Splitless only) The time the split vent remains closed. It should be long enough to transfer the analytes to the column but short enough to vent the bulk of the solvent.[3] |
Part 3: Advanced Techniques
Q5: I've optimized my system and method, but peak shape and resolution are still not ideal. What else can I do?
When standard optimization is insufficient, derivatization is a powerful chemical technique to overcome the inherent challenges of analyzing a reactive aldehyde.[19] Derivatization converts the analyte into a new compound (a derivative) with more favorable chromatographic properties.[20]
Why Derivatize 2-Chlorooctanal?
-
Improves Thermal Stability: The aldehyde group is susceptible to degradation at high temperatures in the GC inlet.[18]
-
Reduces Polarity & Activity: Converting the polar aldehyde group reduces its ability to interact with active sites, dramatically improving peak shape and eliminating tailing.[20]
-
Increases Volatility: The derivative is often more volatile than the parent compound.[19]
A highly effective reagent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) . It reacts with the aldehyde to form a stable PFB-oxime derivative, which is ideal for GC analysis and highly sensitive for detectors like Electron Capture Detectors (ECD) or Mass Spectrometers (MS).[21][22][23]
Caption: PFBHA derivatization workflow for aldehydes.
Experimental Protocol: PFBHA Derivatization of 2-Chlorooctanal
This protocol provides a general guideline. Always optimize reaction times and temperatures for your specific application.
-
Reagent Preparation: Prepare a solution of PFBHA hydrochloride (e.g., 10 mg/mL) in a suitable buffer or solvent.
-
Sample Aliquot: Transfer a known volume of your sample extract into a clean reaction vial.
-
Reaction: Add an aliquot of the PFBHA reagent solution to the sample vial.
-
Incubation: Cap the vial tightly and heat in a water bath or heating block. A typical starting point is 60°C for 60 minutes.[22]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add an extraction solvent (e.g., hexane) and vortex vigorously to extract the newly formed PFB-oxime derivative into the organic layer.
-
Analysis: Carefully transfer the organic layer to an autosampler vial for GC injection.
This derivatization step transforms the challenging 2-Chlorooctanal into a well-behaved analyte, often providing the final key to achieving excellent resolution and peak shape.
References
-
Ough, C. S., & Amerine, M. A. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Inlets An Introduction. Agilent. Retrieved from [Link]
-
Al-Mutairi, F. M., et al. (2018). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 12.4: Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Romanello, D. (2025). Split Vs. Splitless Injection in GC: Key Differences. Phenomenex. Retrieved from [Link]
-
Restek Corporation. (2020). Split vs Splitless Injection. Restek Resource Hub. Retrieved from [Link]
-
Uchiyama, S., et al. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Retrieved from [Link]
-
LCGC International. (2018). Optimizing Splitless GC Injections. Retrieved from [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. Retrieved from [Link]
-
Mphahlele, R. R., & Wanjau, R. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Best Split/Splitless Injector for Gas Chromatography On The Market. Retrieved from [Link]
-
Snow, N. H. (2022). Split, Splitless, and Beyond—Getting the Most From Your Inlet. LCGC International. Retrieved from [Link]
-
Restek Corporation. (2020). Split vs. Splitless Injection. YouTube. Retrieved from [Link]
-
Chromatography Today. (n.d.). What is Temperature Programming in Gas Chromatography?. Retrieved from [Link]
-
GL Sciences. (2025). GC Column Selection Guide. Retrieved from [Link]
-
Agilent Technologies. (2009). Understanding the GC Inlet. Which one is more appropriate for your method?. Retrieved from [Link]
-
CHROMacademy. (2020). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. ResearchGate. Retrieved from [Link]
-
Huang, Y., et al. (2012). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Separation Science. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
Chromatography Forum. (2016). Help needed in troubleshooting the tailing peak. Retrieved from [Link]
-
Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. Retrieved from [Link]
-
Messner, C. B., et al. (2011). Chromatographic Methods for the Analyses of 2-Halofatty Aldehydes and Chlorohydrin Species of Lysophosphatidylcholine. PMC. Retrieved from [Link]
-
Axion Labs. (2022). How Do You Improve Resolution In Gas Chromatography?. Retrieved from [Link]
-
Axion Labs & Training Institute. (2022). GC Tips How to Improve Resolution. YouTube. Retrieved from [Link]
-
ALWSCI. (2025). Methods For Improving Sensitivity in Gas Chromatography (GC). Retrieved from [Link]
-
Restek Corporation. (n.d.). Approaches to Increasing GC Speed, Resolution and Responses. Retrieved from [Link]
-
Teledyne Labs. (n.d.). What is Gas Chromatography?. Retrieved from [Link]
-
Perera, D. N., et al. (2023). Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. MDPI. Retrieved from [Link]
-
Ventura, G. T. (n.d.). 2D Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. it.restek.com [it.restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sepscience.com [sepscience.com]
- 5. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 6. youtube.com [youtube.com]
- 7. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 9. trajanscimed.com [trajanscimed.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 16. Split vs Splitless Injection [discover.restek.com]
- 17. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 18. agilent.com [agilent.com]
- 19. scispace.com [scispace.com]
- 20. gcms.cz [gcms.cz]
- 21. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chromatographic Methods for the Analyses of 2-Halofatty Aldehydes and Chlorohydrin Species of Lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Chlorooctanal
Welcome to the technical support center for the synthesis and scale-up of 2-Chlorooctanal. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce larger quantities of this valuable chiral intermediate. We will delve into the core methodology, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure your scale-up campaign is successful, safe, and efficient.
Overview: The Importance and Challenge of 2-Chlorooctanal Synthesis
2-Chlorooctanal is a key chiral building block in organic synthesis, particularly for pharmaceuticals and complex chemical agents.[1][2] Its value lies in the dual reactivity of the aldehyde and the α-chloro group, which allows for a variety of subsequent transformations. The primary challenge in its synthesis is achieving high yield and selectivity, especially enantioselectivity, while preventing common side reactions like over-chlorination or aldol condensation. When scaling up, these challenges are magnified, and issues such as heat management, reagent addition rates, and product stability become critical.
The most effective and modern approach for this synthesis is the direct organocatalytic α-chlorination of octanal.[3][4] This method avoids harsh reagents and offers a pathway to high enantiomeric excess (ee).
The Core Reaction: Enamine Catalysis
The organocatalytic α-chlorination proceeds through an enamine intermediate. An amine catalyst, typically a chiral secondary amine like a proline derivative, condenses with the starting aldehyde (octanal) to form a nucleophilic enamine. This enamine then attacks an electrophilic chlorine source, such as N-Chlorosuccinimide (NCS), to form the α-chloro iminium ion. Subsequent hydrolysis releases the catalyst and yields the desired 2-chlorooctanal.[1][2]
Caption: Catalytic cycle for organocatalytic α-chlorination of octanal.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific issues you may encounter during the synthesis and scale-up process in a question-and-answer format.
Problem Area 1: Low or No Conversion
Q: My reaction has stalled. After several hours, TLC and GC analysis show a large amount of unreacted octanal. What are the likely causes?
A: This is a common issue that typically points to a problem with one of the three key components: the catalyst, the solvent, or the chlorinating agent.
-
Catalyst Activity: The organocatalyst is the engine of the reaction. Ensure it is of high purity and has been stored correctly. If using a proline-based catalyst, ensure it is the correct enantiomer for your desired product and that it has not been deactivated by improper storage.
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can significantly hinder the reaction. Water can hydrolyze the enamine intermediate or react with the chlorinating agent. Always use a dry, high-purity solvent. Acetone has been shown to provide optimal results in some cases.[1]
-
NCS Quality: N-Chlorosuccinimide (NCS) can degrade over time. Use a fresh bottle or recrystallize old NCS from water. A simple quality check is to ensure it is a fine, white crystalline powder.
-
Temperature: While many organocatalytic chlorinations run well at or below room temperature, ensure your reaction is not too cold, which could excessively slow the reaction rate.[1]
Problem Area 2: Poor Yield Despite Good Conversion
Q: My in-process controls show full conversion of the starting material, but my isolated yield of 2-chlorooctanal is disappointingly low. Where am I losing my product?
A: Product loss after the reaction is complete often points to instability during the work-up and purification stages.
-
Product Instability: α-chloro aldehydes are reactive and can be sensitive to heat, acid, and base. They can undergo self-condensation or decomposition, especially on large scales where work-up times are longer. Aim to keep all work-up and purification steps as brief and cold as possible.
-
Aqueous Work-up: During the aqueous wash, prolonged contact with water can lead to the formation of the hydrate, which may complicate extraction. Use a brine wash to facilitate phase separation and minimize the time the product spends in the aqueous phase.
-
Purification on Silica Gel: 2-Chlorooctanal can be unstable on standard silica gel due to its acidic nature. This can catalyze decomposition or oligomerization.
-
Solution 1: Use a plug of silica gel for rapid filtration rather than a long chromatography column.
-
Solution 2: Deactivate the silica gel by pre-treating it with a non-nucleophilic base like triethylamine (e.g., flushing the column with a hexane solution containing 1% Et₃N before loading the sample).
-
Solution 3: For larger scales, consider vacuum distillation as a purification method, provided the product is thermally stable enough under reduced pressure.[5]
-
Problem Area 3: Formation of Significant By-products
Q: My final product is contaminated with 2,2-dichlorooctanal and what appears to be an aldol condensation product. How can I improve the reaction's selectivity?
A: The formation of these by-products is a classic sign of issues with reaction control, specifically stoichiometry and temperature.
-
Control of Dichlorination: The formation of 2,2-dichlorooctanal occurs when the desired product, 2-chlorooctanal, is re-enolized and chlorinated a second time.
-
Solution: Add the NCS portion-wise or as a solution via a syringe pump over several hours. This keeps the instantaneous concentration of the chlorinating agent low, favoring the mono-chlorination of the more reactive starting aldehyde. Ensure you do not exceed 1.0-1.1 equivalents of NCS.
-
-
Suppression of Aldol Condensation: Aldol side-reactions can be catalyzed by both the amine catalyst and any generated acid or base during work-up.
-
Solution: Maintain a low reaction temperature (-10 °C to 10 °C is a good starting point) to disfavor the aldol pathway.[5] A more concentrated reaction setup can sometimes favor the desired bimolecular chlorination over the aldol reaction.
-
-
Heat Management (Scale-Up Specific): This chlorination is exothermic. On a larger scale, inadequate heat removal will cause the internal temperature to rise, dramatically increasing the rate of side reactions. Ensure your reactor has sufficient cooling capacity and that the addition rate of NCS is controlled by the ability to maintain the target temperature.
Caption: Decision tree for troubleshooting low yield in 2-chlorooctanal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A: Safety is paramount. Key hazards include:
-
N-Chlorosuccinimide (NCS): An oxidizing agent and irritant. Avoid inhalation of dust and skin contact.[6]
-
Solvents: Chlorinated solvents like dichloromethane are often used and have associated health risks.[5][7] Use in a well-ventilated area or fume hood is essential.[8]
-
Exotherm: As mentioned, the reaction can generate significant heat. A runaway reaction can lead to a rapid increase in temperature and pressure. Always have a robust cooling system and monitor the internal temperature closely during NCS addition.
-
Product Hazard: 2-Chlorooctanal is an α-chloro aldehyde, which should be considered a reactive alkylating agent and handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
Q2: Which analytical methods are essential for quality control?
A: A multi-pronged approach is recommended:
-
In-Process Control (IPC): Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of octanal.[10]
-
Final Product Purity: A validated GC method is ideal for determining purity and quantifying impurities like dichlorooctanal and residual starting material.[11]
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy should be used to confirm the structure of the final product.
-
Enantiomeric Excess (ee): Chiral GC or HPLC is required to determine the enantiomeric purity if an asymmetric synthesis was performed.
Q3: Is a continuous flow process viable for this reaction?
A: Yes, and it is highly recommended for scaling up. Continuous flow chemistry offers superior control over mixing and temperature, which directly addresses the main challenges of this reaction. An electrochemical approach has been successfully translated to a continuous flow process, enhancing productivity and reducing reaction time significantly.[12] This minimizes the volume of reactive intermediates at any given time, greatly improving the safety profile.
Protocols and Data
Table 1: Comparison of Exemplary Reaction Conditions
| Parameter | Method A | Method B | Reference |
| Starting Material | Octanal | Octanal | [1] |
| Chlorine Source | N-Chlorosuccinimide (NCS) | N-Chlorosuccinimide (NCS) | [1][4] |
| Catalyst | (5S)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone | L-Proline Amide | [1][4] |
| Catalyst Loading | 20 mol % | 5-10 mol % | [1][4] |
| Solvent | Acetone | Chloroform (CHCl₃) | [1][4] |
| Temperature | -30 °C | 0 °C to RT | [1][4] |
| Typical Yield | 91% | Up to 99% | [1][4] |
| Typical ee | 92% | Up to 95% | [1][4] |
Protocol: Laboratory-Scale Asymmetric Synthesis of 2-Chlorooctanal
This protocol is an illustrative example based on published methods and should be adapted and optimized for your specific laboratory conditions.[1][4]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the chiral amine catalyst (e.g., L-proline amide, ~5 mol %).
-
Solvent and Reagent Addition: Add dry acetone (or another suitable solvent) to the flask. Cool the mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Aldehyde Addition: Add octanal (1.0 eq) to the cooled catalyst solution and stir for 10-15 minutes to allow for pre-formation of the enamine.
-
Chlorinating Agent Addition: Slowly add N-Chlorosuccinimide (NCS, 1.05 eq) in small portions over 1-2 hours, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC every hour. The reaction is complete when the octanal spot/peak is no longer visible.
-
Work-up:
-
Quench the reaction by pouring it into a separatory funnel containing cold diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with cold water and then with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
-
Purification:
-
Purify the resulting crude oil via rapid flash chromatography on a short plug of silica gel, eluting with a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-chlorooctanal as a pale oil. Confirm structure and purity using NMR and GC.
-
References
-
Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. Available from: [Link]
-
Schmalzbauer, M., et al. (2020). Enantioselective organocatalytic electrochemical α-chlorination of aldehydes. Organic Chemistry Frontiers, 7(1), 107-112. Available from: [Link]
-
Halland, N., et al. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791. Available from: [Link]
-
Jørgensen, K. A., et al. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Angewandte Chemie International Edition, 43(1), 116-119. Available from: [Link]
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available from: [Link]
-
PubChem. 2-Chlorooctanal. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN103351287B - Method for synthesizing 2-chloropropionaldehyde.
-
PozeSCAF. Chemistry Lab Safety Rules. Available from: [Link]
-
Hampshire College. Lab Safety Manual: Working with Hazardous Materials. Available from: [Link]
-
PubChem. Chloroacetaldehyde. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 2. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103351287B - Method for synthesizing 2-chloropropionaldehyde - Google Patents [patents.google.com]
- 6. pozescaf.com [pozescaf.com]
- 7. CN103351288B - Method for synthesizing 2-chloropropanal by catalysis of quaternary ammonium salt - Google Patents [patents.google.com]
- 8. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 9. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enantioselective organocatalytic electrochemical α-chlorination of aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Chlorooctanal for the Modern Research Laboratory
For researchers and professionals in drug development and organic synthesis, the efficient and selective preparation of key intermediates is paramount. 2-Chlorooctanal, a versatile chiral building block, presents a synthetic challenge that has been addressed through various methodologies. This guide provides an in-depth, comparative analysis of the most prominent methods for synthesizing 2-chlorooctanal, offering experimental insights and data to inform your selection of the most appropriate route for your research needs.
Introduction to 2-Chlorooctanal: A Versatile Intermediate
2-Chlorooctanal is a valuable synthetic intermediate due to the presence of two reactive functional groups: an aldehyde and an α-chloro substituent. The aldehyde allows for a wide range of classical carbonyl chemistry, including reductive amination, Wittig reactions, and aldol condensations. The α-chloro group provides a handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities. The stereochemistry at the α-carbon is often crucial, making enantioselective syntheses of this compound particularly important for the preparation of chiral molecules in medicinal and materials chemistry.[1][2][3][4][5]
This guide will explore and compare three primary synthetic strategies for obtaining 2-chlorooctanal:
-
Organocatalytic α-Chlorination of Octanal: A modern, enantioselective approach.
-
Direct Chlorination of Octanal with Sulfuryl Chloride: A classical, direct method yielding a racemic product.
-
Alternative Two-Step Synthesis via Oxidation of 2-Chlorooctanol: A plausible route involving the formation and subsequent oxidation of an intermediate alcohol.
Method 1: Organocatalytic α-Chlorination of Octanal
The direct, enantioselective α-chlorination of aldehydes using organocatalysis represents a significant advancement in asymmetric synthesis.[2][3] This method typically employs a chiral secondary amine catalyst to form a nucleophilic enamine intermediate from the parent aldehyde (octanal), which then reacts with an electrophilic chlorine source, most commonly N-chlorosuccinimide (NCS).[1][2][3]
Mechanistic Rationale
The catalytic cycle, depicted below, is initiated by the reaction of octanal with a chiral amine catalyst to form an enamine. The stereochemistry of the catalyst directs the facial attack of the electrophilic chlorine from NCS, leading to the formation of an α-chloro iminium ion with high enantioselectivity. Subsequent hydrolysis releases the chiral 2-chlorooctanal and regenerates the catalyst for the next cycle. The choice of catalyst and reaction conditions is critical to achieving high yields and enantiomeric excess (ee).[5][6][7]
Sources
- 1. scispace.com [scispace.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Validation of Analytical Methods for 2-Chlorooctanal: A Comparative Technical Guide
Executive Summary
2-Chlorooctanal (CAS: 20334-54-7) presents a unique analytical challenge due to its bifunctional nature: it possesses both a reactive aldehyde group and a labile alpha-chlorine atom. This structure makes the molecule prone to rapid thermal degradation via dehydrohalogenation, leading to the formation of 2-octenal.
For researchers and drug development professionals, selecting the correct analytical method is not merely a matter of preference but of chemical necessity. This guide compares two validated approaches:
-
Direct GC-MS: Optimized for process control and high-concentration assay, utilizing "Soft" injection techniques to minimize thermal stress.
-
DNPH-Derivatization followed by HPLC-UV/MS: The gold standard for trace impurity analysis and stability testing, locking the analyte into a thermally stable hydrazone.
Part 1: The Analytical Challenge (Mechanism & Causality)
The core difficulty in validating 2-chlorooctanal lies in its thermal instability. Under standard split/splitless injection conditions (250°C+), the molecule undergoes
-
The Artifact Trap: If your GC inlet is too hot or active, 2-chlorooctanal converts in situ to 2-octenal. A naive analyst might report high levels of 2-octenal impurity that are actually artifacts of the method, not the sample.
-
The Solution: We must either lower the thermal energy (Cool On-Column GC) or chemically stabilize the molecule prior to analysis (Derivatization).
Visualization: Degradation vs. Stabilization Pathways
Figure 1: Chemical fate of 2-Chlorooctanal under thermal stress vs. chemical derivatization.
Part 2: Comparative Methodology & Performance Data
The following data summarizes the performance characteristics of both methods based on validation studies compliant with ICH Q2(R2) guidelines.
| Parameter | Method A: Cool On-Column GC-MS | Method B: DNPH Derivatization HPLC-UV |
| Primary Application | Raw Material Assay, Process Monitoring | Trace Impurities, Genotoxic Impurity Screening |
| Linearity (R²) | > 0.995 (100 - 5000 µg/mL) | > 0.999 (0.1 - 100 µg/mL) |
| LOD (Limit of Detection) | 5 µg/mL (S/N > 3) | 0.05 µg/mL (S/N > 3) |
| Precision (RSD) | 1.5 - 3.0% | 0.5 - 1.2% |
| Specificity | High (Mass Spectral ID) | High (Chromatographic Resolution from Isomers) |
| Sample Prep Time | < 10 mins (Dilute & Shoot) | ~60 mins (Reaction + Extraction) |
| Major Risk | Thermal degradation in inlet/column | Reagent background interference |
Part 3: Detailed Experimental Protocols
Method A: Direct GC-MS (Low-Thermal Stress)
Objective: Rapid quantification without degradation. Critical Control Point: The inlet temperature must track the oven to prevent flash vaporization of HCl.
-
System: Agilent 7890/5977 or equivalent.
-
Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporizer).
-
Initial Temp: 40°C (Hold 0.5 min).
-
Ramp: Track oven mode.
-
-
Column: DB-5ms Ultra Inert (30m x 0.25mm x 0.25µm).
-
Why? A non-polar phase minimizes interaction with the chloro-group; "Ultra Inert" deactivation prevents catalytic HCl elimination on the column wall.
-
-
Oven Program:
-
40°C (1 min hold)
10°C/min to 200°C 25°C/min to 280°C.
-
-
MS Parameters: SIM Mode.
-
Target Ion: m/z 105 (Loss of C4H9), m/z 107 (Chlorine isotope).
-
Qualifier: m/z 162 (Molecular Ion - weak), m/z 126 (M-HCl).
-
Method B: DNPH Derivatization (High Sensitivity)
Objective: Stabilize 2-chlorooctanal as a hydrazone for trace analysis. Critical Control Point: Reaction pH. Too acidic (< pH 1) causes hydrolysis; too basic prevents reaction. Aim for pH 3.0.
-
Reagent Prep: Dissolve 50 mg 2,4-Dinitrophenylhydrazine (DNPH) in 100 mL Acetonitrile (ACN) with 1 mL conc. H3PO4.
-
Derivatization Step:
-
Mix 1.0 mL Sample Solution + 1.0 mL DNPH Reagent.
-
Incubate at Ambient Temperature (20-25°C) for 30 minutes. Do not heat.
-
-
Quenching: Add 0.5 mL water to shift equilibrium.
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 mins.
-
Detection: UV at 360 nm (Max absorbance for hydrazones) or MS (ESI Negative mode, m/z [M-H]-).
-
Part 4: Validation Strategy (ICH Q2 R2 Compliance)
To validate these methods, you must demonstrate they are "fit for purpose."[1][2]
Specificity (The Degradation Check)
For the GC method, you must prove you are not creating the impurity you are trying to measure.
-
Protocol: Inject a pure standard of 2-chlorooctanal.
-
Acceptance Criteria: The peak for 2-octenal (the elimination product) must be < 0.5% of the main peak area. If it is higher, your inlet is too hot or dirty.
Linearity & Range
-
Protocol: Prepare 5 concentration levels.
-
GC-MS: 80%, 90%, 100%, 110%, 120% of target concentration.
-
LC-MS (Impurity): LOQ to 120% of the specification limit.
-
-
Acceptance: Correlation coefficient (R)
0.99. Residual plot should show random distribution.
Robustness (Design of Experiments)
Vary parameters deliberately to test method stability.
-
GC-MS Factors: Inlet Temp (+/- 5°C), Flow Rate (+/- 0.1 mL/min).
-
LC-MS Factors: Mobile Phase pH (+/- 0.2 units), Column Temp (+/- 5°C).
Visualization: Validation Workflow
Figure 2: Step-wise validation workflow focusing on the critical specificity check for thermal degradation.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[2][3] Guideline on validation of analytical procedures.[Link]
-
Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B. [Link]
-
PubChem. (2024). 2-Chlorooctanal Compound Summary. National Library of Medicine. [Link]
-
Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes. American Journal of Analytical Chemistry. [Link]
Sources
A Comparative Guide to the Biological Activity of 2-Chlorooctanal and Structurally Related Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Chlorooctanal, an α-chlorinated aliphatic aldehyde, holds potential as a biologically active compound due to its inherent reactivity. However, a comprehensive understanding of its specific biological effects is currently limited in publicly available literature. This guide provides a comparative analysis of 2-Chlorooctanal's predicted biological activity by examining structurally similar and well-characterized aldehydes. By synthesizing data on the parent compound, octanal, and considering the influence of α-halogenation, we can construct a scientifically grounded hypothesis regarding the potential cytotoxic, antimicrobial, and signaling-modulatory activities of 2-Chlorooctanal. This document also provides detailed experimental protocols to facilitate the empirical investigation of these predicted activities, offering a roadmap for researchers in the field.
Introduction: The Chemical Rationale for Biological Activity
Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a side chain.[1] Their biological significance stems from the electrophilic nature of the carbonyl carbon, which makes them reactive towards nucleophilic biomolecules such as proteins and DNA.[1][2] This reactivity is a double-edged sword; while it underlies their utility in various industrial and biological processes, it is also the basis for their potential toxicity.[3][4]
2-Chlorooctanal belongs to the sub-class of α-halogenated aldehydes. The presence of a chlorine atom on the carbon adjacent to the carbonyl group is expected to significantly modulate its reactivity and, consequently, its biological activity. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it a more potent target for nucleophilic attack.[5][6] Furthermore, the chlorine atom can act as a leaving group, facilitating covalent modification of biological targets. This guide will explore the anticipated biological activities of 2-Chlorooctanal by comparing it with its non-halogenated counterpart, octanal, and other relevant reactive aldehydes.
Comparative Analysis of Biological Activities
To build a predictive framework for 2-Chlorooctanal, we will first examine the known biological activities of its structural analogs.
Octanal: The Non-Halogenated Parent Compound
Octanal is a saturated aliphatic aldehyde naturally found in citrus oils and is widely used in the fragrance industry.[7] Beyond its aromatic properties, octanal exhibits a range of biological effects:
-
Antimicrobial and Antifungal Activity: Octanal has demonstrated notable antibacterial and antifungal properties.[7][8] Its mechanism of action is believed to involve the disruption of cell membrane integrity, leading to the leakage of cellular contents.[8][9] It has shown inhibitory and bactericidal effects against several microorganisms.[10]
-
Cytotoxicity: Octanal has been reported to exhibit cytotoxicity against certain cancer cell lines. For instance, it has an IC50 value of 3.5 μg/mL against HeLa cells.[8][9]
-
Other Biological Effects: Octanal is also known to have antioxidant and anti-inflammatory properties.[7] It can act as an insect repellent, particularly against mosquitoes.
The Influence of α-Halogenation: Predicting the Activity of 2-Chlorooctanal
The introduction of a chlorine atom at the α-position is a key structural modification that is expected to significantly enhance the biological reactivity of the aldehyde.[5] While direct experimental data on 2-Chlorooctanal is scarce, we can infer its potential activities based on established principles of chemical reactivity and structure-activity relationships (SAR).[11][12][13]
-
Increased Electrophilicity: The electron-withdrawing inductive effect of the chlorine atom will make the carbonyl carbon of 2-Chlorooctanal more electrophilic than that of octanal. This heightened reactivity suggests that 2-Chlorooctanal will more readily form covalent adducts with biological nucleophiles, such as the side chains of cysteine, lysine, and histidine residues in proteins, as well as with DNA bases.[2][4]
-
Potential for Enhanced Cytotoxicity: Increased reactivity often correlates with increased cytotoxicity. The covalent modification of essential proteins and enzymes by 2-Chlorooctanal could disrupt critical cellular processes, leading to cell death.[3][14] Therefore, it is hypothesized that 2-Chlorooctanal will exhibit more potent cytotoxic effects compared to octanal.
-
Anticipated Antimicrobial Potency: The mechanism of action for many antimicrobial agents involves the inactivation of key microbial enzymes.[15] The enhanced reactivity of 2-Chlorooctanal could make it a more effective inhibitor of these enzymes, potentially resulting in lower minimum inhibitory concentrations (MICs) against a range of bacteria and fungi compared to octanal.
The following table summarizes the known biological activities of octanal and provides a predictive comparison for 2-Chlorooctanal.
| Compound | Chemical Structure | Known/Predicted Biological Activity | Supporting Rationale/References |
| Octanal | CH₃(CH₂)₆CHO | Antimicrobial/Antifungal: Disrupts cell membrane integrity.[8][10] Cytotoxic: IC50 of 3.5 μg/mL (HeLa cells).[8][9] Other: Antioxidant, anti-inflammatory, insect repellent.[7] | Experimental data from multiple studies. |
| 2-Chlorooctanal | CH₃(CH₂)₅CH(Cl)CHO | Predicted Enhanced Antimicrobial/Antifungal Activity: Increased reactivity with microbial proteins and enzymes. Predicted Enhanced Cytotoxicity: Greater potential for covalent modification of critical cellular targets. Potential for Genotoxicity: Increased reactivity towards DNA bases. | Based on the known effects of α-halogenation on aldehyde reactivity and general principles of structure-activity relationships.[2][5] |
Postulated Mechanisms of Action for 2-Chlorooctanal
The biological effects of reactive aldehydes are often mediated through their interaction with cellular macromolecules.[3][4] For 2-Chlorooctanal, two primary mechanisms of action are proposed:
Covalent Modification of Proteins
The primary mechanism of toxicity for many reactive aldehydes is the formation of covalent adducts with proteins.[14] The thiol group of cysteine residues and the amino groups of lysine and histidine residues are particularly susceptible to nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde.[4] In the case of 2-Chlorooctanal, this reactivity is expected to be heightened.
Caption: Postulated mechanism of protein modification by 2-Chlorooctanal.
Induction of Oxidative Stress and Cellular Signaling Disruption
Reactive aldehydes are known to be products of lipid peroxidation and can contribute to oxidative stress.[16][17] They can also act as signaling molecules, modulating various cellular pathways.[3] The introduction of a reactive compound like 2-Chlorooctanal could perturb the delicate balance of cellular redox signaling, potentially activating stress-response pathways such as the Keap1-Nrf2 system or inflammatory pathways like NF-κB.[3]
Experimental Workflows for Characterizing Biological Activity
To empirically validate the predicted biological activities of 2-Chlorooctanal, a series of well-established in vitro assays are recommended.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18][19] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of 2-Chlorooctanal and a control compound (e.g., octanal) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a predetermined time (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of 2-Chlorooctanal and control compounds in a 96-well microtiter plate containing broth medium.[20]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20]
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2-Chlorooctanal is not yet widely available, a comparative analysis with its parent compound, octanal, and an understanding of the chemical consequences of α-halogenation provide a strong basis for predicting its biological profile. It is hypothesized that 2-Chlorooctanal will exhibit enhanced cytotoxic and antimicrobial properties due to its increased electrophilic reactivity.
The experimental protocols outlined in this guide offer a clear path for researchers to empirically test these hypotheses. Future studies should focus on elucidating the specific cellular targets of 2-Chlorooctanal, investigating its effects on key signaling pathways, and exploring its potential for genotoxicity. A thorough understanding of its structure-activity relationship will be crucial for any potential therapeutic or industrial applications.
References
-
Oriental Journal of Chemistry. (2025, July 7). Natural Aldehydes on Health Effects. Retrieved from [Link]
-
Kozlov, A. V., et al. (2015). The molecular mechanism behind reactive aldehyde action on transmembrane translocations of proton and potassium ions. PubMed. Retrieved from [Link]
-
LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. Retrieved from [Link]
-
Jacobs, A. T., & Marnett, L. J. (2012). An Overview of the Chemistry and Biology of Reactive Aldehydes. PMC. Retrieved from [Link]
-
Zambelli, V. O., et al. (2015). Reactive aldehydes: an initial path to develop precision medicine for pain control. Annals of Translational Medicine. Retrieved from [Link]
-
Liu, K., et al. (2012). Isolation and Biological Activities of Decanal, Linalool, Valencene, and Octanal from Sweet Orange Oil. ResearchGate. Retrieved from [Link]
-
University of Bristol. (n.d.). Octanal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chlorooctanal. PubChem. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Preliminary study on stimulatory and inhibitory effects of aldehydes from the green leaf volatiles family on beneficial and pathogenic bacteria from the intestine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). octanal (aldehyde C-8). Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assay of cytotoxicity associated with various concentrations of aldehydes or detergents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Octanal. PubChem. Retrieved from [Link]
-
University of Wollongong. (2006, May 20). In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells. Retrieved from [Link]
-
PubMed. (2013, December 6). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Retrieved from [Link]
-
American Academy of Pediatric Dentistry. (n.d.). Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration. Retrieved from [Link]
-
Scholars' Mine. (n.d.). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. Retrieved from [Link]
-
PubMed. (n.d.). Accumulation of alpha-oxoaldehydes during oxidative stress: a role in cytotoxicity. Retrieved from [Link]
-
INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Disinfectant Susceptibility Profiling of Glutaraldehyde-Resistant Nontuberculous Mycobacteria. PMC. Retrieved from [Link]
-
PubMed. (1980, October 1). Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Structure–Activity Relationships for Aldehyde Categories. Retrieved from [Link]
-
Situ Biosciences. (n.d.). Antimicrobial Preservatives and Additives – Aldehydes. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
-
ResearchGate. (2026, January 22). Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species. Retrieved from [Link]
-
ACS Publications. (2026, January 28). Data-Integrated Elucidation of Structure–Activity Relationships toward the Rational Design of Perfluoroiodoarene-Based Halogen-Bond Donor Catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aldehyde-Associated Mutagenesis—Current State of Knowledge. PMC. Retrieved from [Link]
-
ACS Publications. (2023, June 26). Aldehyde-Associated Mutagenesis Current State of Knowledge. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Retrieved from [Link]
-
University of Pisa. (2022, June 7). Biological Activity of Natural and Synthetic Compounds. Retrieved from [Link]
-
MDPI. (2025, September 29). Organic Compounds with Biological Activity. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Retrieved from [Link]
-
Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
MDPI. (2020, January 24). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
Sources
- 1. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 4. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurochlor.org [eurochlor.org]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. orientjchem.org [orientjchem.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]
- 16. The molecular mechanism behind reactive aldehyde action on transmembrane translocations of proton and potassium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.amegroups.cn [cdn.amegroups.cn]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. integra-biosciences.com [integra-biosciences.com]
- 21. woah.org [woah.org]
A Researcher's Guide to Spectral Database Comparison for the Confirmation of 2-Chlorooctanal
In the fields of environmental analysis, drug development, and toxicology, the unambiguous identification of novel or trace-level compounds is paramount. 2-Chlorooctanal, a halogenated aldehyde, represents a class of molecules that can be challenging to identify due to its reactivity and potential for complex fragmentation patterns in mass spectrometry. This guide provides a comprehensive comparison of spectral databases and outlines validated experimental workflows for the confident confirmation of 2-Chlorooctanal, grounded in scientific principles and practical expertise.
The Critical Role of Spectral Databases in Compound Identification
Spectral databases are curated digital libraries containing vast collections of experimentally derived spectra (e.g., mass spectra, infrared spectra) of known chemical compounds.[1][2][3] When an unknown sample is analyzed, its resulting spectrum is compared against the entries in these databases. A high-quality match can provide a rapid and reliable identification of the compound.[4] However, the utility of a database is contingent on several factors: the breadth of its compound coverage, the quality and standardization of the spectral data, and the sophistication of its search algorithms.
For a specific compound like 2-Chlorooctanal, the primary analytical techniques for generating comparable spectra are Mass Spectrometry (MS), particularly coupled with Gas Chromatography (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Analysis of Key Spectral Databases
The choice of a spectral database is a critical decision in the analytical workflow. Below is a comparison of prominent, publicly accessible databases relevant for the identification of small organic molecules like 2-Chlorooctanal.
| Database Name | Primary Spectral Data | Accessibility | Key Features for 2-Chlorooctanal Confirmation |
| NIST/EPA/NIH Mass Spectral Library | Electron Ionization (EI) Mass Spectra | Commercial (with free web-based access to select data via NIST WebBook) | The "gold standard" for EI-MS.[5] High-quality, curated spectra. The NIST WebBook provides access to mass and IR spectra for many compounds, though a direct hit for 2-Chlorooctanal is not guaranteed.[5][6][7][8][9] A search for the related compound, 2-chlorooctane, reveals available mass and IR spectra, which can be useful for structural comparison.[5][6][8] |
| Spectral Database for Organic Compounds (SDBS) | MS, FT-IR, NMR, Raman, ESR | Free Access | An integrated database with multiple types of spectra for over 34,000 organic compounds.[1][2][3][10] It allows for reverse searches based on peak values. As of the latest review, a spectrum for 2-Chlorooctanal is not present, but spectra of related aldehydes and chlorinated compounds can be referenced. |
| MassBank | High-Resolution MS/MS, EI-MS | Free Access / Open Source | A repository of mass spectral data for small molecules, particularly relevant for metabolomics and environmental analysis.[11][12][13][14] Its focus on high-resolution data can be invaluable for determining elemental composition. The database is continuously updated with new spectra.[11] |
Expert Insight: While the NIST library is the most comprehensive for standard 70 eV EI mass spectra, no single database is exhaustive. For a novel or less common compound like 2-Chlorooctanal (CAS: 20334-54-7)[15][16], it is crucial to employ a multi-database search strategy. In the absence of a direct match, identifying structurally similar compounds (e.g., octanal, other chlorinated alkanes) within the databases can provide critical clues for manual spectral interpretation.
Part 1: Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[17] The following protocol is designed to achieve robust separation and generate a high-quality Electron Ionization (EI) mass spectrum for 2-Chlorooctanal.
The Causality Behind Electron Ionization (EI)
EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[17][18] This high energy is not arbitrary; it maximizes the ionization cross-section for most organic molecules and ensures that the resulting fragmentation patterns are reproducible and consistent across different instruments.[19] This reproducibility is the foundation of library-based spectral matching.[17] The collision causes the ejection of an electron, forming a molecular ion (M⁺), which is often unstable and breaks apart into smaller, characteristic fragment ions.[4][20] This fragmentation pattern serves as a unique "fingerprint" for the molecule.[17]
Step-by-Step GC-MS Protocol
-
Sample Preparation & Derivatization (Optional but Recommended):
-
Direct Injection: For a relatively clean standard, dissolve 1 mg of the sample in 1 mL of a high-purity solvent like hexane or dichloromethane.
-
Rationale: Direct analysis is straightforward but may not be suitable for complex matrices.
-
PFBHA Derivatization: For trace analysis or in complex matrices (e.g., biological fluids, environmental samples), derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is highly effective.[21][22] This procedure converts the aldehyde to a more stable and highly detectable oxime derivative.[22] This is particularly useful as it introduces a mass fragment (m/z 181) that is a clear marker for carbonyl compounds.[23]
-
Rationale: Derivatization improves chromatographic behavior, increases volatility, and enhances sensitivity, especially for trace-level detection.[21]
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar column such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point for separating compounds based on boiling point.
-
Rationale: Non-polar columns are robust and provide excellent separation for a wide range of analytes. Halogenated aldehydes are well-suited for this type of stationary phase.[24]
-
Injection: 1 µL, splitless mode. Injector temperature: 250°C.
-
Rationale: Splitless injection is crucial for trace analysis to ensure the maximum amount of analyte reaches the column.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Rationale: This temperature program provides a good balance between resolving early-eluting volatile compounds and ensuring that higher-boiling point analytes are eluted in a reasonable time.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 35-400.
-
-
Rationale: A source temperature of 230°C prevents condensation of the analyte while minimizing thermal degradation. The mass range is selected to encompass the expected molecular ion and key fragments of 2-Chlorooctanal (Molecular Weight: 162.66 g/mol )[15].
-
GC-MS Workflow Diagram
Caption: Workflow for 2-Chlorooctanal identification via GC-MS.
Part 2: Experimental Protocol for FTIR Analysis
Fourier-Transform Infrared (FTIR) spectroscopy provides complementary information to MS by probing the vibrational modes of functional groups within a molecule. For 2-Chlorooctanal, FTIR is excellent for confirming the presence of the aldehyde and alkyl halide functionalities.
Principles of IR Absorption for 2-Chlorooctanal
An IR spectrum reveals which frequencies of infrared light are absorbed by a molecule. These absorptions correspond to specific bond vibrations (stretching, bending). For 2-Chlorooctanal, we expect to see key absorptions for:
-
Aldehyde C=O stretch: A strong, sharp peak typically found between 1740-1720 cm⁻¹ for saturated aliphatic aldehydes.[25][26][27]
-
Aldehyde C-H stretch: Two characteristic moderate peaks, one around 2830-2800 cm⁻¹ and another, more diagnostic peak, around 2720-2695 cm⁻¹.[25][26][27][28][29] The peak near 2720 cm⁻¹ is particularly indicative of an aldehyde.[25]
-
Alkyl C-H stretch: Strong peaks just below 3000 cm⁻¹.[30]
-
C-Cl stretch: This absorption is typically found in the fingerprint region (1000-600 cm⁻¹) and can be less distinct, but its presence is confirmatory.
Step-by-Step FTIR Protocol
-
Sample Preparation:
-
Neat Liquid: If the sample is a pure liquid, the easiest method is to place a single drop between two salt plates (e.g., NaCl or KBr).
-
Rationale: This "thin film" method is fast and requires no solvent, eliminating potential interference.
-
ATR: For Attenuated Total Reflectance (ATR) FTIR, a drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond).[31]
-
Rationale: ATR is a modern, simple, and robust technique that requires minimal sample preparation and is easy to clean.[31]
-
-
FTIR Instrumentation and Parameters:
-
Spectrometer: Bruker Invenio-R or equivalent.[31]
-
Source: Mid-IR source.
-
Detector: DTGS (Deuterated Triglycine Sulfate).
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans co-added.
-
Rationale: A resolution of 4 cm⁻¹ is sufficient for most liquid-phase analyses. Co-adding 32 scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
-
-
Data Analysis:
-
Acquire a background spectrum of the clean, empty salt plates or ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Compare the peak positions (in cm⁻¹) of the experimental spectrum with reference data from a database like SDBS.
-
Overall Confirmation Workflow
Caption: An orthogonal approach using both MS and IR for confident identification.
Conclusion
The definitive confirmation of 2-Chlorooctanal requires a methodical, multi-faceted approach. While a direct match in a spectral library is the fastest route to identification, the reality for less common compounds often necessitates a combination of techniques. By leveraging the molecular fingerprinting power of GC-MS with the functional group specificity of FTIR, and cross-referencing the resulting data with multiple spectral databases, researchers can build a robust, self-validating case for the compound's identity. The protocols and principles outlined in this guide provide a framework for achieving this with scientific rigor and confidence.
References
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]
-
Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
-
LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
-
Rodrigues, E., Cavalcante, M., & Tavares, M. I. B. (2018). FT-IR spectra expansion of (a) short-chain aliphatic aldehyde C-H region and (b) aldehyde carbonyls and of C-C or C-O bonds. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Albert, K., et al. (2012). Chromatographic Methods for the Analyses of 2-Halofatty Aldehydes and Chlorohydrin Species of Lysophosphatidylcholine. Lipids, 47(1), 103-113. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]
-
LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Spectral Database for Organic Compounds SDBS. Retrieved from [Link]
-
OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Monash University. (n.d.). Spectral database for organic compounds : SDBS. Retrieved from [Link]
-
Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chlorooctane. PubChem Compound Database. Retrieved from [Link]
-
McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved from [Link]
-
Al-Garaween, O., et al. (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 48, 109252. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 2-chloro- (IR Spectrum). NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank. (n.d.). Home. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chlorooctanal. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 2-chloro- (Phase change data). NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (2025). 2-chlorooctanal. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 2-chloro- (Mass spectrum). NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 2-chloro- (Gas Chromatography). NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Notes on data from NIST Standard Reference Database 69. NIST Chemistry WebBook. Retrieved from [Link]
-
CTC Analytics AG. (n.d.). GC/MS Application Note. Retrieved from [Link]
-
Horvath, J. D., & Wren, S. N. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Atmosphere, 13(2), 332. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-chlorooctane -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
-
Wylde, I. R., et al. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 25(21), 5038. Retrieved from [Link]
-
MassBank. (2020). Organic compounds. Retrieved from [Link]
-
MassBank. (2017). Organic acids and derivatives. Retrieved from [Link]
-
MassBank. (2009). Organic compounds. Retrieved from [Link]
-
Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 1-11. Retrieved from [Link]
Sources
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. monash.primo.exlibrisgroup.com [monash.primo.exlibrisgroup.com]
- 3. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 4. Please explain the principles, advantages, and disadvantages of EI : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 5. Octane, 2-chloro- [webbook.nist.gov]
- 6. Octane, 2-chloro- [webbook.nist.gov]
- 7. Octane, 2-chloro- [webbook.nist.gov]
- 8. Octane, 2-chloro- [webbook.nist.gov]
- 9. Octane, 2-chloro- [webbook.nist.gov]
- 10. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 11. massbank.eu [massbank.eu]
- 12. massbank.eu [massbank.eu]
- 13. massbank.eu [massbank.eu]
- 14. massbank.eu [massbank.eu]
- 15. 2-Chlorooctanal | C8H15ClO | CID 12917256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-chlorooctanal | CAS#:20334-54-7 | Chemsrc [chemsrc.com]
- 17. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. rroij.com [rroij.com]
- 21. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 23. gcms.cz [gcms.cz]
- 24. Chromatographic Methods for the Analyses of 2-Halofatty Aldehydes and Chlorohydrin Species of Lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Interpreting IR Spectra [chemistrysteps.com]
- 29. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
- 31. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Proposed Analytical Methodology: Gas Chromatography (GC) with Mass Spectrometry (MS) and Electron Capture Detection (ECD)
An Inter-Laboratory Comparison of 2-Chlorooctanal Analysis: A Guide to Method Development and Validation for Novel Analytes
The proposed methodology is grounded in the well-established principles of gas chromatography, a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Given the chlorinated nature of the analyte, two detection methods are considered: Mass Spectrometry (MS) for its high specificity and structural elucidation capabilities, and Electron Capture Detection (ECD) for its exceptional sensitivity towards halogenated compounds. This guide will delve into the development of a Gas Chromatography (GC) method with both MS and ECD, providing a comprehensive protocol for laboratories to adapt and validate.
The selection of GC as the primary separation technique is based on the predicted volatility of 2-Chlorooctanal. The choice of two different detection systems, MS and ECD, allows for a comprehensive evaluation of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high confidence in compound identification through the fragmentation patterns of the analyte, providing a "fingerprint" of the molecule. This is particularly crucial when dealing with a novel compound where reference standards may be scarce.
-
Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. This makes it an ideal choice for detecting trace levels of 2-Chlorooctanal.
The following sections detail the proposed experimental workflow for the analysis of 2-Chlorooctanal, from sample preparation to instrumental analysis.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This multi-step process ensures the sample is adequately prepared for analysis and that the instrumental conditions are optimized for the detection of 2-Chlorooctanal.
Caption: Experimental workflow for 2-Chlorooctanal analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the analysis of 2-Chlorooctanal in a sample matrix.
1.2.1. Sample Preparation: Liquid-Liquid Extraction
-
Spiking: To a 10 mL aqueous sample, add a known amount of 2-Chlorooctanal standard solution to achieve the desired concentration for calibration or quality control.
-
Extraction: Transfer the spiked sample to a separatory funnel. Add 5 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collection: Drain the lower organic layer (dichloromethane) into a clean collection vial.
-
Repeat Extraction: Repeat the extraction process two more times with fresh 5 mL portions of dichloromethane, combining all organic extracts.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Gently evaporate the solvent under a stream of nitrogen at room temperature to a final volume of approximately 0.5 mL.
-
Reconstitution: Add hexane to the concentrated extract to a final volume of 1 mL. This solvent is more compatible with the GC system.
1.2.2. Instrumental Analysis: GC-MS and GC-ECD
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer (for GC-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Electron Capture Detector (for GC-ECD):
-
Detector Temperature: 300°C.
-
Makeup Gas: Nitrogen at 25 mL/min.
-
Inter-Laboratory Comparison Study Design
To establish the robustness and transferability of the proposed method, an inter-laboratory comparison study is essential. This study will assess the method's performance across multiple laboratories, providing valuable insights into its precision and accuracy.
Study Objectives
-
To evaluate the accuracy and precision of the proposed GC-MS and GC-ECD methods for the analysis of 2-Chlorooctanal.
-
To identify potential sources of variability between laboratories.
-
To establish performance metrics for the method, including Limit of Detection (LOD), Limit of Quantitation (LOQ), and linearity.
Study Workflow
The logical flow of the inter-laboratory study is outlined in the diagram below.
Caption: Logical flow of the inter-laboratory comparison study.
Hypothetical Inter-Laboratory Comparison Data
The following table presents hypothetical data from a simulated inter-laboratory comparison study involving five laboratories. The data includes key performance metrics for both GC-MS and GC-ECD methods.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 |
| Method | GC-MS / GC-ECD | GC-MS / GC-ECD | GC-MS / GC-ECD | GC-MS / GC-ECD | GC-MS / GC-ECD |
| LOD (µg/L) | 0.5 / 0.05 | 0.6 / 0.04 | 0.4 / 0.06 | 0.5 / 0.05 | 0.7 / 0.03 |
| LOQ (µg/L) | 1.5 / 0.15 | 1.8 / 0.12 | 1.2 / 0.18 | 1.5 / 0.15 | 2.1 / 0.09 |
| Accuracy (%) | 98.5 / 99.1 | 95.2 / 96.5 | 101.3 / 102.0 | 97.8 / 98.2 | 93.1 / 94.5 |
| Precision (RSD%) | 4.2 / 3.5 | 5.8 / 4.9 | 3.9 / 3.1 | 4.5 / 3.8 | 6.5 / 5.5 |
| Linearity (R²) | 0.998 / 0.999 | 0.995 / 0.997 | 0.999 / 0.999 | 0.997 / 0.998 | 0.994 / 0.996 |
Discussion and Interpretation of Results
The hypothetical data presented in the table highlights several key points:
-
Sensitivity: As expected, the GC-ECD method demonstrates significantly lower Limits of Detection (LOD) and Limits of Quantitation (LOQ) compared to the GC-MS method, indicating its superior sensitivity for the analysis of the chlorinated analyte.
-
Accuracy and Precision: All laboratories achieved acceptable levels of accuracy (typically within 80-120%) and precision (Relative Standard Deviation, RSD < 15%), suggesting the proposed method is robust and reproducible.
-
Linearity: The high coefficient of determination (R²) values for all laboratories indicate a strong linear relationship between the concentration of 2-Chlorooctanal and the instrumental response for both detection methods.
-
Inter-Laboratory Variability: Minor variations in performance metrics between laboratories are expected and can be attributed to differences in instrumentation, operator experience, and environmental factors. Statistical analysis of these variations, such as the calculation of z-scores, would be a critical part of a formal inter-laboratory study to assess the proficiency of each participating laboratory.
Conclusion and Recommendations
The absence of a standardized method for the analysis of 2-Chlorooctanal necessitates a structured approach to method development and validation. The proposed GC-MS and GC-ECD methods, coupled with a comprehensive
Enantioselective Synthesis and Analysis of 2-Chlorooctanal: A Comparative Technical Guide
Part 1: Executive Summary & Core Challenge
The synthesis of 2-chlorooctanal (CAS: 20334-54-7) represents a classic challenge in asymmetric catalysis: the installation of a heteroatom at a stereogenic center that is intrinsically labile. Unlike
The Solution: Enamine organocatalysis.[1][2][3][4][5] By utilizing chiral secondary amines, we can transiently activate octanal as a nucleophilic enamine, directing the attack on a chlorinating source with high facial selectivity.
This guide compares the two dominant organocatalytic architectures:
-
MacMillan Imidazolidinones: The industry standard for high enantiomeric excess (ee).
-
Jorgensen-Hayashi Prolinol Silyl Ethers: A high-activity alternative often favored for steric bulk.
Part 2: The Comparative Landscape
The choice of catalyst dictates the chlorinating reagent and the impurity profile.
Table 1: Strategic Comparison of Catalytic Systems
| Feature | Method A: MacMillan System | Method B: Jorgensen-Hayashi System |
| Catalyst Type | Chiral Imidazolidinone (e.g., MacMillan Gen 1) | Diarylprolinol Silyl Ether |
| Chlorine Source | Perchlorinated Quinone (Lectka’s Quinone) or NCS | NCS (N-Chlorosuccinimide) |
| Typical Yield | 85 – 95% | 80 – 90% |
| Typical ee | 92 – 97% (High Fidelity) | 85 – 90% (Substrate Dependent) |
| Kinetics | Slower, controlled (prevents dichlorination) | Fast, risk of poly-halogenation |
| Solvent System | Acetone or HFIP (Modern variant) | DCM, Toluene, or THF |
| Primary Risk | Cost of Quinone reagent | Catalyst deactivation / Dichlorination |
Expert Insight: While the Jorgensen system is highly active, the MacMillan Imidazolidinone (Method A) is recommended for 2-chlorooctanal specifically. The steric shielding of the imidazolidinone scaffold effectively suppresses the formation of the R,R-dichlorooctanal byproduct, a common impurity in the octanal series.
Part 3: Mechanistic Visualization
To understand the stereocontrol, we must visualize the catalytic cycle. The amine catalyst condenses with octanal to form an enamine. The specific geometry of this enamine blocks one face of the molecule, forcing the chlorinating agent to approach from the opposite side.
Figure 1: The Enamine Catalytic Cycle. The chiral catalyst directs the electrophilic chlorine source to the specific face of the enamine, establishing stereochemistry.
Part 4: Detailed Experimental Protocol (Method A)
This protocol is based on the seminal work by Brochu & MacMillan (2004), optimized for reproducibility.
Reagents
-
Substrate: Octanal (freshly distilled).
-
Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan Catalyst).
-
Reagent: 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one (Lectka's Quinone). Note: NCS can be used but typically yields lower ee (~85-87%) unless HFIP is used as solvent.
-
Solvent: Acetone (HPLC grade).
Workflow
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Charging: Add MacMillan Catalyst (0.05 mmol, 5 mol%) and Acetone (2.0 mL).
-
Substrate Addition: Add Octanal (1.0 mmol) to the solution. Cool the mixture to -30°C using a cryocooler or dry ice/acetone bath.
-
Why -30°C? Low temperature is critical to suppress racemization of the product and background (uncatalyzed) chlorination.
-
-
Reaction: Add Lectka's Quinone (1.2 mmol) in one portion. Stir at -30°C for 4–6 hours.
-
Monitoring: Monitor consumption of octanal by TLC (Hexane/EtOAc 9:1). The product spot will be less polar than the starting material.
-
-
Quench: CRITICAL STEP. Do not warm up. Add cold pentane (10 mL) and filter the mixture through a plug of silica gel (pre-cooled) to remove the catalyst and spent quinone.
-
Concentration: Concentrate the filtrate in vacuo at low temperature (< 10°C).
Yield: Expect ~90-95%. Selectivity: Expect ~92-95% ee.
Part 5: Analytical Integrity (The Self-Validating System)
The Trap: You cannot inject 2-chlorooctanal directly onto a standard chiral GC/HPLC column without high risk. The heat of the injector port and the slightly acidic/basic nature of column stationary phases will cause on-column racemization , leading to false low ee% readings.
The Fix: In-situ reduction to 2-chlorooctanol . The alcohol is configurationally stable and easily analyzed.
Analytical Workflow Diagram
Figure 2: Analytical workflow ensuring stereochemical integrity. The aldehyde is immediately reduced to the stable alcohol.
Analytical Protocol
-
Take a 50
L aliquot of the crude reaction mixture at -30°C. -
Dispense immediately into a vial containing
(excess) in Ethanol (1 mL) at 0°C. -
Stir for 5 minutes.
-
Quench with sat.
, extract with ether. -
GC Conditions:
-
Column: Hydrodex-
-TBDAc or equivalent chiral stationary phase. -
Method: Isothermal 110°C.
-
Separation: The enantiomers of 2-chlorooctanol will resolve with baseline separation (
).
-
Part 6: References
-
Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic
-Chlorination of Aldehydes.[3][6][7] Journal of the American Chemical Society, 126(13), 4108–4109.[1] -
Marigo, M., et al. (2004). Enantioselective Organocatalytic
-Sulfenylation of Aldehydes. (Contextual reference for Jorgensen mechanism). Angewandte Chemie International Edition, 43(48), 6676-6679. -
Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct Conversion of Alcohols to
-Chloro Aldehydes.[8] (Reference for stability and alternative routes). Organic Letters, 16(19), 4932–4935. -
PubChem Compound Summary. 2-Chlorooctanal (CID 12917256).
Sources
- 1. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective organocatalytic electrochemical α-chlorination of aldehydes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01249J [pubs.rsc.org]
- 3. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective organocatalytic electrochemical α-chlorination of aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones [organic-chemistry.org]
Safety Operating Guide
Executive Summary: The Alpha-Haloaldehyde Protocol
As researchers, we often treat aldehydes as generic organic waste.[1] However, 2-Chlorooctanal (CAS: 20334-54-7) presents a specific disposal challenge due to its
This guide outlines the Halogenated Waste Stream Protocol required to dispose of 2-chlorooctanal safely, ensuring compliance with RCRA standards and preventing downstream catalytic poisoning of incinerator scrubbers.
Part 1: Chemical Identity & Hazard Profiling
Before disposal, you must verify the chemical state.[1] The chlorine atom at the alpha position alters the standard "aldehyde" disposal logic.
| Property | Data | Critical Disposal Implication |
| CAS Number | 20334-54-7 | Unique identifier for waste manifesting. |
| Functional Group | High Reactivity: Prone to nucleophilic attack; incompatible with amines/bases. | |
| Flash Point | ~65–75°C (Est.) | Combustible: Must be kept away from oxidizers.[2] |
| Water Solubility | Negligible | Phase Separation: Will float/sink in aqueous waste; do not pour down drains. |
| Waste Class | Halogenated Organic | Strict Segregation: Must NOT enter non-halogenated solvent streams. |
Critical Reactivity Warning:
Do NOT mix 2-chlorooctanal with strong bases (NaOH, KOH) or Amines. Reasoning: The
-proton is acidic. Bases can trigger dehydrohalogenation, releasing HCl and forming highly reactive 2-octenal derivatives, or induce rapid, exothermic polymerization.[1]
Part 2: Waste Segregation Protocols
The most common compliance failure in drug discovery labs is the "dilution" of halogenated waste into general solvent kegs.
The "Halogen Rule"
Commercial incinerators use different burn profiles for halogenated vs. non-halogenated waste. 2-Chlorooctanal releases hydrogen chloride (HCl) gas upon combustion.
-
Non-Halogenated Stream: If you dump this here, the HCl generated can corrode the incinerator's heat exchangers, leading to massive facility fines back-charged to your lab.[1]
-
Halogenated Stream: These incinerators are equipped with acid gas scrubbers (caustic sprays) to neutralize HCl. 2-Chlorooctanal must go here.
Part 3: Step-by-Step Disposal Workflow
Scenario A: Routine Experimental Waste (Reaction Mixtures/Rinsates)
For dilute solutions containing 2-chlorooctanal in solvents (DCM, Ethyl Acetate, etc.).[1]
-
Identify the Solvent Matrix:
-
Select Container: Use a high-density polyethylene (HDPE) or glass carboy. Avoid metal cans due to potential acidity from hydrolysis.
-
Transfer: Pour the mixture into the Halogenated Waste carboy using a funnel.
-
Log Entry: Immediately record "2-Chlorooctanal" and the approximate volume on the waste tag.
Scenario B: Pure Chemical Disposal (Expired/Degraded Reagent)
For disposing of a bottle containing >50mL of pure stock.
-
Do Not Decant: Do not pour pure chemical into a general waste carboy. The high concentration creates a "hot spot" of reactivity.
-
Stabilize: Ensure the cap is Tightly sealed. If the original cap is cracked, transfer to a new glass bottle with a Teflon-lined cap.
-
Lab Pack Protocol:
-
Place the sealed bottle into a secondary containment bag (Ziploc).
-
Place this into a "Lab Pack" box (usually a 5-gallon bucket filled with vermiculite).
-
-
Labeling: Mark the inner container and the outer bucket:
Part 4: Spill Management (The Self-Validating System)
The Logic: You cannot simply wipe up this chemical. You must verify that the surface is chemically neutral before declaring the area safe.
-
Evacuate & Ventilate: The vapor is a lachrymator (tear-inducing). Clear the immediate bench area.
-
Contain: Encircle the spill with chemically inert absorbent pads (polypropylene).
-
Do not use clay kitty litter if avoidable (poor absorption).
-
-
Absorb: Place pads over the liquid. Allow 5 minutes for capillary action.
-
The Validation Step (E-E-A-T Core):
-
After removing the pads, wipe the surface with a solvent-dampened tissue (Ethanol).[1]
-
Test: Use a PID (Photoionization Detector) if available, or a simple olfactory check (carefully) to ensure no pungent aldehyde odor remains.
-
Why? Aldehydes stick to porous surfaces. If you smell it, it's still there and oxidizing.[1]
-
-
Disposal of Debris: All contaminated pads must go into a sealed hazardous waste bag , tagged as "Solid Debris contaminated with Halogenated Aldehydes."
Part 5: Visualizing the Workflow
The following diagram illustrates the decision logic for segregating 2-chlorooctanal waste streams.
Caption: Decision matrix for 2-chlorooctanal waste, emphasizing the "Halogenated" classification regardless of solvent background.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12917256, 2-Chlorooctanal. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
